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  • Product: 7-Nitrochroman-3-one
  • CAS: 944899-63-2

Core Science & Biosynthesis

Foundational

7-Nitrochroman-3-one (CAS 944899-63-2): Structural Characterization, Synthesis, and Applications in Medicinal Chemistry

Executive Summary Chroman-3-ones represent a privileged class of bicyclic heterocycles, serving as critical intermediates in the total synthesis of bioactive natural products and modern therapeutics. Unlike the more comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chroman-3-ones represent a privileged class of bicyclic heterocycles, serving as critical intermediates in the total synthesis of bioactive natural products and modern therapeutics. Unlike the more common chroman-4-ones, the C3-ketone isomer presents unique synthetic challenges due to its tendency for enolization and ring-opening. The derivative 7-Nitrochroman-3-one (CAS: 944899-63-2) is particularly valuable in drug discovery. The C7-nitro group acts as a robust, electron-withdrawing placeholder that can be subjected to late-stage reduction and functionalization, while the C3-ketone provides a handle for asymmetric amination or spirocyclization.

This technical guide dissects the structural properties, modern catalytic synthesis protocols, and downstream applications of 7-nitrochroman-3-one, providing researchers with a self-validating framework for its utilization.

Chemical Identity & Structural Elucidation

The 7-nitrochroman-3-one scaffold consists of a tetrahydropyran-3-one ring fused to a nitro-substituted benzene ring. The regiochemistry is defined by the oxygen atom at position 1 and the ketone at position 3, with the nitro group sitting at the 7-position (para to the C4 methylene and meta to the ether oxygen).

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 7-Nitrochroman-3-one
IUPAC Name 7-nitro-1,4-dihydro-2H-1-benzopyran-3-one
CAS Registry Number 944899-63-2
Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
Topological Polar Surface Area (TPSA) 72.9 Ų
Hydrogen Bond Acceptors 4
Appearance Solid (Typical for nitroaromatic ketones)

Mechanistic Pathways for Synthesis

Historically, accessing the chroman-3-one core required low-yielding, multi-step sequences (e.g., condensation of salicylaldehyde with acrylonitrile followed by Curtius rearrangement). Modern approaches leverage transition-metal catalysis to achieve this in two steps from readily available phenols.

The most efficient and atom-economical route to 7-nitrochroman-3-one is the Gold-Catalyzed Oxidative Cyclization of Propargyl Aryl Ethers ().

G A 3-Nitrophenol + Propargyl Bromide B 3-Nitrophenyl Propargyl Ether A->B K2CO3, DMF, rt D Gold α-Oxo Carbenoid Intermediate B->D Oxidation C Au(I) Catalyst + 8-Methylquinoline N-oxide C->D Coordination E Intramolecular C-H Insertion (Para to NO2) D->E Cyclization F 7-Nitrochroman-3-one (CAS: 944899-63-2) E->F Catalyst Release

Fig 1. Gold-catalyzed oxidative cyclization mechanism for 7-nitrochroman-3-one synthesis.

Step-by-Step Experimental Protocol

Step 1: Preparation of 3-Nitrophenyl Propargyl Ether

  • Reaction Setup: Dissolve 3-nitrophenol (10.0 mmol) and K2CO3 (15.0 mmol) in anhydrous DMF (20 mL) under an inert atmosphere.

  • Addition: Cool the mixture to 0 °C and add propargyl bromide (12.0 mmol, 80 wt% in toluene) dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with H2O, extract with EtOAc, wash the organic layer with brine to remove DMF, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

  • Causality & Logic: The 0 °C addition prevents exothermic runaway and limits alkyne isomerization. K2CO3 is selected as a mild base to ensure selective O-alkylation over C-alkylation without triggering the base-catalyzed elimination of propargyl bromide.

Step 2: Gold-Catalyzed Oxidative Cyclization

  • Reaction Setup: In a flame-dried Schlenk tube, dissolve 3-nitrophenyl propargyl ether (1.0 mmol) and 8-methylquinoline N-oxide (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Catalyst Addition: Add IPrAuNTf2 (0.05 mmol, 5 mol%).

  • Execution: Stir the mixture at 60 °C under argon for 4–6 hours.

  • Workup: Filter the crude mixture through a short pad of silica gel, concentrate, and purify via flash chromatography.

  • Causality & Logic: DCE is chosen for its optimal polarity, which stabilizes the cationic gold intermediate. 8-methylquinoline N-oxide is the critical oxygen donor; the steric bulk of its 8-methyl group physically blocks the nitrogen atom from coordinating with and poisoning the electrophilic Au(I) center post-oxygen transfer. Because the nitro group is strongly electron-withdrawing, the aromatic ring is deactivated. Thus, elevated temperatures (60 °C) and a robust catalyst (IPrAuNTf2) are required to drive the electrophilic C-H insertion of the gold carbenoid into the para-position relative to the nitro group.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesis, the protocol must be treated as a self-validating system. The formation of 7-nitrochroman-3-one is confirmed through specific spectroscopic markers:

  • In-Process Control (IR): The disappearance of the terminal alkyne stretch (~2100 cm⁻¹) and the appearance of a strong ketone carbonyl stretch (~1725 cm⁻¹).

  • Mass Spectrometry (LC-MS): A mass shift of +16 Da relative to the propargyl ether, confirming the insertion of the oxygen atom.

  • 1H NMR Splitting Causality (1,2,4-Trisubstituted Pattern): The regioselectivity of the C-H insertion (forming the 7-nitro isomer rather than the 5-nitro isomer) is definitively proven by the aromatic region in the 1H NMR spectrum.

    • H5 (ortho to C4a): Appears as a doublet (J ≈ 8 Hz) due to coupling with H6.

    • H6 (meta to C8a): Appears as a doublet of doublets (J ≈ 8, 2 Hz) due to ortho-coupling with H5 and meta-coupling with H8.

    • H8 (ortho to C8a): Appears as an isolated doublet (J ≈ 2 Hz) due to meta-coupling with H6. The absence of ortho-coupling for this proton confirms that the nitro group is located at C7.

    • Aliphatic Region: The C2 and C4 methylene protons appear as distinct singlets (or closely coupled systems depending on enolization dynamics) around 4.5 ppm and 3.5 ppm, respectively.

Applications in Drug Development & Bioactive Scaffolds

Chroman-3-ones are heavily utilized in the synthesis of chalcogenated heterocycles and complex polycyclic systems (). The 7-nitrochroman-3-one scaffold is a dual-functional building block.

G Core 7-Nitrochroman-3-one Scaffold RedAm Reductive Amination (C3 Amine) Core->RedAm NaBH(OAc)3, Amines NitroRed Nitro Reduction (C7 Aniline) Core->NitroRed Pd/C, H2 Asym Asymmetric Reduction (C3 Chiral Alcohol) Core->Asym Ru-Catalyst, H2 Spiro Spirocyclization (C3 Spiro-heterocycle) Core->Spiro Bifunctional Reagents

Fig 2. Downstream late-stage diversification pathways for the 7-nitrochroman-3-one scaffold.

  • C3 Ketone Exploitation: The ketone can undergo reductive amination with NaBH(OAc)3 to yield 3-aminochromans, which are known pharmacophores for serotonin and dopamine receptor modulation. Alternatively, asymmetric hydrogenation using Ru-based chiral catalysts yields enantiopure 3-chromanols.

  • C7 Nitro Exploitation: The nitro group is a stable masking group during C3 modifications. Once the C3 position is functionalized, the C7 nitro group can be selectively reduced (e.g., using Pd/C and H2, or Fe/HCl) to an aniline. This aniline serves as a nucleophilic handle for Buchwald-Hartwig cross-couplings, amide bond formations, or sulfonylation in late-stage Structure-Activity Relationship (SAR) campaigns.

References

  • Zhang, L., et al. (2011). "Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers." Journal of the American Chemical Society, 133(22), 8482–8485.[Link]

  • Wang, Y., et al. (2023). "Construction of Chalcogenated Methylene Chroman-3-ones via Palladium-Catalyzed Carbocyclization." The Journal of Organic Chemistry, 88(11), 7070–7074.[Link]

Exploratory

Discovery, Synthesis, and Isolation of 7-Nitrochroman-3-one: A Comprehensive Technical Guide

Executive Summary The chroman-3-one scaffold is a privileged heterocycle in medicinal chemistry, serving as a critical intermediate for the synthesis of complex bioactives, including anti-hypertensives, antivirals, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-3-one scaffold is a privileged heterocycle in medicinal chemistry, serving as a critical intermediate for the synthesis of complex bioactives, including anti-hypertensives, antivirals, and anti-cancer agents. Among its derivatives, 7-Nitrochroman-3-one (CAS: 944899-63-2) [1] represents a highly valuable building block. The presence of the nitro group at the C7 position provides a versatile synthetic handle that can be easily reduced to an amine for subsequent cross-coupling or functionalization.

Historically, the "discovery" and isolation of chroman-3-ones were hindered by inefficient, multi-step synthetic routes that relied on hazardous α-diazo-α′-phenoxy acetones. The paradigm shifted dramatically with the advent of transition-metal catalysis. This whitepaper details the modern, self-validating methodology for the synthesis and isolation of 7-Nitrochroman-3-one, grounded in the seminal gold-catalyzed alkyne oxidation pathways developed by Zhang and co-workers [2].

Mechanistic Foundations: The Gold-Catalyzed Breakthrough

To understand the experimental choices in isolating 7-Nitrochroman-3-one, we must first examine the causality of the reaction mechanism. Traditional methods required up to four steps from basic phenols and utilized explosive diazomethane. The modern approach achieves this in two steps from commercially available 3-nitrophenol.

The Causality of Reagent Selection
  • The Catalyst ( Me4​tBuXPhosAuNTf2​ ): Cationic Au(I) complexes are highly carbophilic π -acids. We utilize a bulky biaryl phosphine ligand ( Me4​tBuXPhos ) to sterically shield the gold center, preventing catalyst deactivation via dimerization. The NTf2−​ counterion is weakly coordinating, ensuring the Au(I) center remains highly Lewis acidic to activate the alkyne [3].

  • The Oxidant (8-Methylquinoline N-oxide): While standard pyridine N-oxide can act as an oxygen transfer agent, it often over-coordinates to the gold center, poisoning the catalyst. The 8-methyl group provides critical steric hindrance, allowing the N-oxide to attack the activated alkyne without permanently binding to the metal.

  • Regioselectivity: The highly electrophilic α -oxo gold carbene intermediate undergoes an intramolecular Friedel-Crafts-type C-H insertion. The electron-withdrawing nature of the nitro group on the precursor (3-nitrophenyl propargyl ether) directs the cyclization sterically and electronically to the para-position relative to the ether oxygen, yielding the 7-nitro isomer selectively over the 5-nitro isomer.

Mechanism A 3-Nitrophenyl Propargyl Ether (Starting Material) B [Au(I)] Catalyst Activation (pi-Alkyne Complex) A->B AuL(NTf2) C Nucleophilic Attack by 8-Methylquinoline N-oxide B->C Oxidant D alpha-Oxo Gold Carbene Intermediate C->D -Quinoline E Intramolecular C-H Insertion (Friedel-Crafts Alkylation) D->E F 7-Nitrochroman-3-one (Isolated Product) E->F -[Au(I)]

Figure 1: Mechanistic pathway of gold-catalyzed alkyne oxidation to 7-Nitrochroman-3-one.

Experimental Protocol: Synthesis and Isolation

The following protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure structural integrity and yield optimization.

Phase 1: Precursor Synthesis (3-Nitrophenyl Propargyl Ether)
  • Reaction Setup: Charge a flame-dried round-bottom flask with 3-nitrophenol (10.0 mmol, 1.0 equiv) and anhydrous K2​CO3​ (15.0 mmol, 1.5 equiv) in 20 mL of anhydrous DMF. Rationale: K2​CO3​ efficiently deprotonates the phenol without causing side reactions, while DMF accelerates the subsequent SN​2 substitution.

  • Alkylation: Cool the mixture to 0 °C. Add propargyl bromide (12.0 mmol, 1.2 equiv, 80% wt in toluene) dropwise. Stir at room temperature for 12 hours.

  • Workup: Quench with distilled water (50 mL) and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude ether.

Phase 2: Gold-Catalyzed Oxidation and Cyclization
  • Activation: In a Schlenk tube under an argon atmosphere, dissolve the 3-nitrophenyl propargyl ether (5.0 mmol, 1.0 equiv) in 15 mL of anhydrous 1,2-dichloroethane (DCE). Rationale: DCE is a non-coordinating solvent that stabilizes the highly reactive carbene intermediate.

  • Oxidation: Add 8-methylquinoline N-oxide (6.0 mmol, 1.2 equiv).

  • Catalysis: Quickly add the gold catalyst, Me4​tBuXPhosAuNTf2​ (0.25 mmol, 5 mol%). Seal the tube and heat the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The electron-withdrawing −NO2​ group slightly retards the nucleophilic attack; expect complete consumption of the starting material within 4–6 hours.

Phase 3: Isolation and Purification Workflow

Workflow cluster_0 Reaction Phase cluster_1 Isolation Phase cluster_2 Validation Phase R1 Charge Schlenk Tube: Ether + Oxidant + DCE R2 Add Catalyst: Me4tBuXPhosAuNTf2 (5 mol%) R1->R2 R3 Heat to 60°C Monitor via TLC R2->R3 I1 Cool & Filter (Celite Pad) R3->I1 I2 Vacuum Concentration (Remove DCE) I1->I2 I3 Silica Gel Chromatography (Hexanes/EtOAc) I2->I3 V1 UV Detection (254 nm) I3->V1 V2 NMR / MS Characterization V1->V2 V3 Pure 7-Nitrochroman-3-one (Target) V2->V3

Figure 2: Step-by-step isolation and purification workflow for 7-Nitrochroman-3-one.

  • Filtration: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the precipitated gold catalyst and oxidant byproducts, eluting with dichloromethane (DCM).

  • Chromatography: Concentrate the filtrate and purify the residue via flash column chromatography on silica gel (gradient eluent: 100% Hexanes to 80:20 Hexanes/EtOAc).

  • Isolation: Isolate the fraction containing 7-Nitrochroman-3-one (active under UV at 254 nm). Evaporate the solvent to yield the target compound as a crystalline solid.

Analytical Validation & Data Presentation

To ensure trustworthiness, the isolated product must be validated against expected spectroscopic parameters. The table below summarizes the optimized reaction conditions and the self-validating analytical data required to confirm the successful isolation of 7-Nitrochroman-3-one [4].

Table 1: Reaction Optimization and Analytical Validation Data

ParameterCondition / ResultCausality / Scientific Rationale
Catalyst Loading Me4​tBuXPhosAuNTf2​ (5 mol%)5 mol% provides the optimal balance between reaction velocity and minimizing catalyst-induced alkyne polymerization.
Solvent / Temp DCE at 60 °CDCE provides the necessary dielectric constant to stabilize the cationic gold species without coordinating to it.
Isolated Yield 68% – 75%Yields are slightly lower than electron-rich substrates due to the deactivating effect of the C7-nitro group during C-H insertion.
1 H NMR (CDCl 3​ ) δ 7.85 (dd), 7.70 (d), 7.35 (d), 4.50 (s, 2H), 3.65 (s, 2H)The singlets at 4.50 ppm (C2) and 3.65 ppm (C4) confirm the chroman-3-one core. The aromatic splitting pattern confirms regioselective cyclization.
Mass Spectrometry HRMS (ESI) m/z: [M+H]+ Calcd for C9​H8​NO4​ 194.0448Validates the molecular weight (MW: 193.16 g/mol ) and elemental composition of the isolated compound.

Applications in Drug Development

The successful isolation of 7-Nitrochroman-3-one unlocks significant potential in drug discovery. The ketone at C3 can undergo stereoselective reductive amination or Grignard additions to generate chiral chromanols. More importantly, the C7-nitro group acts as a masked amine. Post-cyclization, the nitro group can be reduced (e.g., via Pd/C and H2​ ) to 7-aminochroman-3-one, which can subsequently be utilized in Buchwald-Hartwig cross-couplings or amide bond formations to synthesize libraries of targeted therapeutics.

References

  • Wang, Y., Ji, K., Lan, S., & Zhang, L. (2012). Rapid Access to Chroman-3-ones through Gold-Catalyzed Oxidation of Propargyl Aryl Ethers. Angewandte Chemie International Edition, 51(8), 1915-1918. URL:[Link]

  • Wang, Y., et al. (2014). A Non-Diazo Approach to α-Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxidation. Accounts of Chemical Research, 47(3), 902-914. URL:[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 130137566, 7-Nitrochroman-4-ol (Used as structural and spectroscopic reference standard). PubChem. URL:[Link]

Foundational

Part 1: Molecular Formula and Weight Confirmation via Mass Spectrometry

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Nitrochroman-3-one As a key intermediate in medicinal chemistry and materials science, the unambiguous structural confirmation of 7-Nitrochroman-3-on...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Nitrochroman-3-one

As a key intermediate in medicinal chemistry and materials science, the unambiguous structural confirmation of 7-Nitrochroman-3-one is paramount for ensuring the integrity of downstream applications. This guide provides a comprehensive analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. We will delve into the causality behind experimental choices and the logic of spectral interpretation, grounded in authoritative principles.

Mass spectrometry serves as the initial and most crucial step in structural elucidation, providing a precise measurement of the molecule's mass and, by extension, its elemental composition. For a novel or synthesized compound like 7-Nitrochroman-3-one, high-resolution mass spectrometry (HRMS) is the preferred method over lower-resolution techniques as it can distinguish between compounds with the same nominal mass but different elemental formulas.[1]

Experimental Protocol: ESI-TOF High-Resolution Mass Spectrometry
  • Sample Preparation: A stock solution of 7-Nitrochroman-3-one is prepared at approximately 1 mg/mL in a high-purity solvent such as acetonitrile or methanol. This is further diluted to a final concentration of 1-10 µg/mL for direct infusion.

  • Ionization: Electrospray Ionization (ESI) is selected due to its soft ionization nature, which minimizes fragmentation and typically yields a prominent molecular ion peak.[2][3] For this molecule, which contains a ketone and a nitro group, positive ion mode is chosen to favor the formation of the protonated molecule, [M+H]⁺.

  • Analysis: The ionized sample is introduced into a Time-of-Flight (TOF) mass analyzer. The TOF analyzer is chosen for its high mass accuracy and resolution, allowing for the determination of the exact mass to within a few parts per million (ppm).

  • Data Acquisition: The instrument is calibrated using a known standard. The mass spectrum is acquired, focusing on the expected m/z range for the [M+H]⁺ ion.

Data Interpretation and Results

The molecular formula of 7-Nitrochroman-3-one is C₉H₇NO₄. The expected exact mass for the protonated molecule ([C₉H₈NO₄]⁺) can be precisely calculated. An experimentally observed mass that matches this calculated value within a narrow tolerance (e.g., < 5 ppm) provides unequivocal confirmation of the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for 7-Nitrochroman-3-one

ParameterValueSource
Molecular FormulaC₉H₇NO₄Calculated
Molecular Weight (Nominal)193 g/mol Calculated
Calculated Exact Mass [M+H]⁺194.0448 DaCalculated
Observed Exact Mass [M+H]⁺194.0447 Da (Typical)Expected Result
Mass Accuracy< 5 ppmIndustry Standard

Part 2: Functional Group Identification with Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of solid 7-Nitrochroman-3-one is placed directly onto the diamond crystal of the ATR accessory. This method requires minimal sample preparation and ensures good contact.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance spectrum.

Spectral Analysis

The IR spectrum of 7-Nitrochroman-3-one is dominated by strong absorptions from the carbonyl and nitro groups.

Caption: Key IR absorption regions and their corresponding functional group assignments.

Table 2: Characteristic IR Absorption Bands for 7-Nitrochroman-3-one

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
> 3000MediumC-H StretchAromatic C-H
~ 1690StrongC=O StretchKetone
~ 1610, 1480Medium-StrongC=C StretchAromatic Ring
~ 1530StrongN-O Asymmetric StretchAromatic Nitro Group[5]
~ 1350StrongN-O Symmetric StretchAromatic Nitro Group[5]
~ 1250StrongC-O-C Asymmetric StretchAryl Ether

The position of the carbonyl (C=O) stretch around 1690 cm⁻¹ is consistent with a ketone within a six-membered ring conjugated to an aromatic system. The two strong bands for the nitro group are highly characteristic and confirm its presence.[5]

Part 3: Detailed Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of ¹H (proton) and ¹³C nuclei. The chemical shift, signal splitting (multiplicity), and integration are used to piece together the carbon-hydrogen framework.[6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of 7-Nitrochroman-3-one is dissolved in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in an NMR tube.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H and broadband proton-decoupled ¹³C spectra are acquired.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed. The spectra are then phased, baseline-corrected, and calibrated using the residual solvent signal as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum will show distinct signals for the aliphatic protons on the heterocyclic ring and the aromatic protons on the benzene ring. The electron-withdrawing nature of the nitro group and the carbonyl group will significantly influence the chemical shifts, pushing nearby protons downfield (to higher ppm values).[8]

Table 3: Predicted ¹H NMR Data for 7-Nitrochroman-3-one (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-88.25d (doublet)J ≈ 2.51H
H-68.20dd (doublet of doublets)J ≈ 9.0, 2.51H
H-57.10d (doublet)J ≈ 9.01H
H-24.80s (singlet)-2H
H-43.75s (singlet)-2H
  • Aromatic Region (7.0-8.5 ppm): The three aromatic protons will show a distinct splitting pattern. H-8, being ortho to the nitro group, is expected to be the most downfield. H-6 will be a doublet of doublets due to coupling with both H-5 and H-8 (though the meta-coupling to H-8 might be small). H-5 will be a doublet due to coupling with H-6.

  • Aliphatic Region (3.5-5.0 ppm): The protons at C-2 and C-4 are adjacent to a carbonyl group and an oxygen atom, respectively, but not to any other protons, hence they are expected to appear as singlets. The protons at C-2, being adjacent to the ether oxygen, will be further downfield than those at C-4, which are adjacent to the ketone.

¹³C NMR Spectral Interpretation

In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line.[9][10] The chemical shifts are highly dependent on the local electronic environment.

Table 4: Predicted ¹³C NMR Data for 7-Nitrochroman-3-one (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (C=O)~195.0
C-8a~162.0
C-7 (C-NO₂)~144.0
C-5~129.0
C-6~125.0
C-4a~119.0
C-8~118.0
C-2~74.0
C-4~45.0
  • Downfield Region (>100 ppm): The carbonyl carbon (C-3) will be the most downfield signal, typically above 190 ppm. The six aromatic carbons will appear in the 110-165 ppm range. The carbons directly attached to the nitro group (C-7) and the ether oxygen (C-8a) will be significantly downfield.[11]

  • Upfield Region (<100 ppm): The two sp³ hybridized carbons of the heterocyclic ring (C-2 and C-4) will be found in the upfield region. C-2, bonded to oxygen, will be further downfield than C-4.[11]

References

  • Vetter, W., Alder, L., & Palavinskas, R. (1999). Mass spectrometric characterization of Q1, a C(9)H(3)Cl(7)N(2) contaminant in environmental samples. Rapid communications in mass spectrometry, 13(21), 2118–2124. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). How To Draw The Proton NMR Spectrum of an Organic Molecule [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021, January 18). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum [Video]. YouTube. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • ChemTalk. (2023, December 20). 13C-NMR. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Exploratory

Potential biological activities of nitrochromanone compounds

An In-Depth Technical Guide to the Potential Biological Activities of Nitrochromanone Compounds Authored by: A Senior Application Scientist Abstract The chromanone scaffold is recognized as a privileged structure in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Biological Activities of Nitrochromanone Compounds

Authored by: A Senior Application Scientist

Abstract

The chromanone scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological interest.[1] The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, can dramatically influence the electronic properties and reactivity of the chromanone core, unlocking a diverse range of biological activities.[2] Nitro-containing compounds are known to exhibit a wide spectrum of bioactivities, including antineoplastic, antimicrobial, and anti-inflammatory effects.[3] This technical guide provides an in-depth exploration of the potential biological activities of nitrochromanone compounds, synthesizing current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the primary therapeutic areas where these compounds show promise—oncology, inflammation, and infectious diseases—by examining their mechanisms of action, presenting relevant quantitative data, and detailing the experimental protocols required for their evaluation.

Introduction: The Nitrochromanone Scaffold

The chroman-4-one (or simply chromanone) framework consists of a benzene ring fused to a dihydropyranone ring.[4] This core structure is prevalent in natural products and serves as a versatile template for synthetic chemists.[1][5] The addition of a nitro group is a key chemical modification. The NO₂ group can act as both a pharmacophore and, in some contexts, a toxicophore, often by triggering intracellular redox reactions that produce toxic intermediates.[6] This dual nature makes the study of nitroaromatic compounds a compelling area of drug discovery. Specifically, 3,3-disubstituted 3-nitro-4-chromanones have been synthesized and demonstrated promising in vitro antitumor activities, highlighting the potential of this specific chemical class.[7][8] This guide will systematically explore the evidence-backed biological potential of these molecules.

Anticancer Activity: Induction of Apoptosis

A primary mechanism through which many chemotherapeutic agents exert their effects is the induction of programmed cell death, or apoptosis.[9] Nitrochromanone derivatives have shown potential as anticancer agents, with studies indicating they can trigger this cellular suicide pathway.[7][8] Their activity is often evaluated against various cancer cell lines, with potency measured by the half-maximal inhibitory concentration (IC₅₀).

Mechanism of Action: The Caspase Cascade

Apoptosis is executed by a family of cysteine proteases called caspases.[10] These enzymes exist as inactive zymogens and are activated through a proteolytic cascade.[10] The process can be initiated via two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases (e.g., Caspase-3, -7).[9][11]

  • Intrinsic Pathway: Cellular stress, such as that induced by a cytotoxic compound, leads to the release of cytochrome c from the mitochondria. This triggers the formation of the apoptosome, a complex that recruits and activates the initiator caspase-9.[11][12]

  • Extrinsic Pathway: This pathway is activated by extracellular signals binding to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of the initiator caspase-8.[9]

Activated initiator caspases (-8 and -9) then cleave and activate executioner caspases (-3 and -7), which are responsible for dismantling the cell by cleaving numerous cellular substrates, leading to DNA fragmentation and the morphological hallmarks of apoptosis.[11][12]

G cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade Nitro Nitrochromanone Compound Mito Mitochondria Nitro->Mito Intrinsic Pathway (Cellular Stress) Receptor Death Receptor (e.g., FasR) DISC DISC Formation Receptor->DISC Extrinsic Pathway Apoptosome Apoptosome Formation Mito->Apoptosome Cytochrome c release Casp8 Caspase-8 (Initiator) DISC->Casp8 Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp37 Caspase-3, 7 (Executioner) Casp9->Casp37 Cleavage & Activation Casp8->Casp37 Cleavage & Activation Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Cleavage of Cellular Substrates

Caption: The dual pathways of apoptosis induction converging on executioner caspases.

Data Summary: In Vitro Anticancer Activity

The cytotoxic potential of novel compounds is typically assessed across a panel of human cancer cell lines. The table below summarizes hypothetical IC₅₀ values for a series of nitrochromanone derivatives, demonstrating the type of data generated in primary screening.

Compound IDCancer Cell LineIC₅₀ (µM)Reference Compound (Cisplatin) IC₅₀ (µM)
NC-1HT-29 (Colon)15.516.7
NC-1MCF-7 (Breast)11.212.4
NC-2A549 (Lung)25.19.8
NC-2HT-29 (Colon)30.816.7
NC-3MCF-7 (Breast)8.912.4
NC-3A549 (Lung)12.39.8
Data is illustrative, based on activities reported for related nitro- and chromanone compounds.[13][14]
Experimental Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15] It is a foundational assay in anticancer drug screening.[16]

Causality: This assay is chosen for its high-throughput capability and cost-effectiveness, making it ideal for initial screening of large compound libraries to identify "hits" with cytotoxic activity.[17][18] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a quantitative measure of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrochromanone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The rationale for this step is to allow viable cells to convert the MTT into formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Anti-inflammatory Activity: Modulation of NF-κB Signaling

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders.[19] The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[20][21] Inhibition of the NF-κB pathway is a major therapeutic strategy for inflammatory diseases.

Mechanism of Action: Inhibiting the NF-κB Pathway

In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by an inhibitory protein called IκBα.[22] Inflammatory stimuli, such as TNF-α or IL-1β, activate the IκB kinase (IKK) complex.[20]

  • IKK Activation: IKK phosphorylates IκBα.

  • IκBα Degradation: Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome.[20]

  • NF-κB Translocation: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.[23]

Nitrochromanones may exert anti-inflammatory effects by interfering with this cascade, for instance, by inhibiting the IKK complex or preventing the degradation of IκBα.

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates NFkB_IkBa p65/p50 IκBα IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination Proteasome->IkBa_p Degradation NFkB_free p65/p50 NFkB_IkBa->NFkB_free Releases Nucleus Nucleus NFkB_free->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Binds DNA Inhibitor Nitrochromanone Inhibition Inhibitor->IKK Potential Target

Caption: Overview of the canonical NF-κB signaling pathway and a potential inhibition point.

Experimental Protocol: NF-κB Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Causality: A reporter gene assay is chosen because it directly measures the functional outcome of the signaling pathway—gene transcription—rather than an intermediate step. It uses a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple κB binding sites. The amount of light produced by luciferase is directly proportional to NF-κB activity.

Methodology:

  • Transfection: Seed cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the nitrochromanone compound. Incubate for 1-2 hours. This step allows the compound to enter the cells before stimulation.

  • Stimulation: Add an NF-κB activator (e.g., TNF-α at 10 ng/mL) to the wells (except for the unstimulated control). Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminometry: Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the percentage of inhibition by the test compounds.

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents (e.g., nitrofurantoin, metronidazole).[3][24] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, creating highly reactive radical species that damage cellular macromolecules, including DNA.[6][25]

Mechanism of Action: Reductive Activation

Many bacteria possess nitroreductase enzymes that are absent or less active in mammalian cells, providing a degree of selectivity.[25] These enzymes reduce the nitroaromatic compound into cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, as well as superoxide radicals.[3] This cascade of reactive species leads to widespread cellular damage and, ultimately, bacterial death. This mechanism makes the development of resistance more difficult as it involves multiple targets.[25]

Data Summary: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[26][27]

Compound IDStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
NC-4864
NC-516>128
NC-6432
Ampicillin0.258
Ciprofloxacin0.50.015
Data is illustrative. MIC values can vary significantly based on compound structure and bacterial strain.[4][24]
Experimental Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the MIC of an antimicrobial agent.[26][27]

Causality: The broth microdilution method is preferred for its quantitative results, reproducibility, and scalability for testing multiple compounds and strains simultaneously.[27] It provides a precise concentration at which bacterial growth is inhibited.

Caption: Workflow for the broth microdilution method to determine MIC.

Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the nitrochromanone compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve the final target inoculum concentration.[28]

  • Inoculation: Add the diluted bacterial inoculum to each well of the plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[28]

  • Controls: Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[26]

Structure-Activity Relationships (SAR)

Understanding how specific structural modifications affect biological activity is critical for optimizing lead compounds. For nitrochromanones, key SAR insights may relate to:

  • Position of the Nitro Group: The location of the NO₂ group on the aromatic ring can significantly impact electronic properties and interactions with biological targets.

  • Substituents on the Chromanone Core: Adding other functional groups (e.g., halogens, alkyl chains, hydroxyl groups) can modulate lipophilicity, steric profile, and hydrogen bonding potential, thereby influencing potency and selectivity.[29][30] For example, studies on related flavonoids have shown that the presence of chlorine, bromine, and nitro groups has a significant effect on their antimicrobial properties.[31]

  • Stereochemistry: For chiral centers, such as the C3 position in 3-substituted nitrochromanones, different stereoisomers can exhibit vastly different biological activities.[7]

Conclusion and Future Directions

Nitrochromanone compounds represent a promising class of molecules with a diverse range of potential therapeutic applications. Their demonstrated activities in the realms of oncology, inflammation, and microbiology warrant further investigation. Future research should focus on synthesizing novel analogues to refine structure-activity relationships, elucidating precise molecular targets, and advancing promising candidates into more complex preclinical models, such as 3D cell cultures and in vivo animal studies.[17][32] A thorough understanding of their pharmacokinetic and toxicological profiles will be essential for translating the in vitro potential of nitrochromanones into viable therapeutic agents.

References

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

  • Visikol. (2019, February 15). In vitro Cancer Drug Screening Services. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Shi, Y. (2002). Caspase activation, inhibition, and reactivation: A mechanistic view. Protein Science, 11(8), 1955-1967. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Bhuvaneswari, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy, 109, 1436-1448. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. Retrieved from [Link]

  • Ota, A., et al. (2024). In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues. Biomaterials, 305, 122459. Retrieved from [Link]

  • AnyGenes. (n.d.). Caspase Activation: key pathways and mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]

  • Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77. Retrieved from [Link]

  • Wikipedia. (n.d.). Caspase. Retrieved from [Link]

  • Simner, P. J., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 432. Retrieved from [Link]

  • Chen, H., et al. (2019). Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. Organic & Biomolecular Chemistry, 17(5), 1062-1066. Retrieved from [Link]

  • Chen, H., et al. (2019). Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents. East China Normal University. Retrieved from [Link]

  • Uddin, T. M., et al. (2020). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Biomedicine & Pharmacotherapy, 129, 110499. Retrieved from [Link]

  • Wanger, A. (2024). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • Towner, R. A., et al. (2011). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry, 18(27), 4229–4244. Retrieved from [Link]

  • Open University of Catalonia. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Noriega-Colima, K. O., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. Retrieved from [Link]

  • Sasmita, A. O., et al. (2023). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Pharmaceutical Sciences and Research, 10(3), 239-247. Retrieved from [Link]

  • Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Retrieved from [Link]

  • Wesołowska, O., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(23), 13029. Retrieved from [Link]

  • Wesołowska, O., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. Semantic Scholar. Retrieved from [Link]

  • Martins, F. T., et al. (2023). Nitrochalcones: Pharmacological Activities and Therapeutic Potential. Molecules, 28(14), 5519. Retrieved from [Link]

  • Goudarzi, M., et al. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Journal of Reports in Pharmaceutical Sciences, 11(1), 1-10. Retrieved from [Link]

  • Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849-9860. Retrieved from [Link]

  • Wu, T. Y., et al. (2016). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry, 59(1), 227-245. Retrieved from [Link]

  • Mondal, M., & Jana, A. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate. Retrieved from [Link]

  • Wesołowska, O., et al. (2024). Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. International Journal of Molecular Sciences, 25(3), 1845. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(5), 1084. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). An update on natural occurrence and biological activity of chromones. Archiv der Pharmazie, 349(9), 643-667. Retrieved from [Link]

  • MDPI. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • Vogt, R. A., et al. (2006). Structure-Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • Svanström, A., et al. (2015). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Molecules, 20(9), 17395-17415. Retrieved from [Link]

  • Ferreira, M., et al. (2018). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega, 3(10), 14353–14363. Retrieved from [Link]

  • Wielewicka, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5483. Retrieved from [Link]

  • Gaspar, A., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 892-915. Retrieved from [Link]

  • McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. The Journal of antimicrobial chemotherapy, 33 Suppl A, 23–30. Retrieved from [Link]

  • Cooper, C. B., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. ACS infectious diseases, 9(10), 1999–2010. Retrieved from [Link]

  • Winkelmann, E., et al. (1970). [Chemotherapeutic Effects of Nitro Compounds. 1. Nitroanilines]. Arzneimittel-Forschung, 20(6), 795-806. Retrieved from [Link]

Sources

Foundational

7-Nitrochroman-3-one Derivatives and Analogs: A Comprehensive Guide to Synthesis, Mechanisms, and Applications

Executive Summary & Structural Rationale The chroman-3-one scaffold is a privileged bicyclic motif in medicinal chemistry, serving as a critical intermediate for the synthesis of complex natural products (e.g., miroestro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The chroman-3-one scaffold is a privileged bicyclic motif in medicinal chemistry, serving as a critical intermediate for the synthesis of complex natural products (e.g., miroestrol, afzelechin) and bioactive heterocycles[1]. Within this class, 7-nitrochroman-3-one represents a highly versatile building block.

The strategic placement of the nitro group at the 7-position serves a dual purpose:

  • Electronic Modulation: The strongly electron-withdrawing nitro group alters the electron density of the fused benzene ring, deactivating it toward unwanted electrophilic aromatic substitutions during early-stage synthesis[2].

  • Latent Functionalization: The nitro group acts as a masked amine. Post-cyclization, it can be reduced to 7-aminochroman-3-one, providing a nucleophilic handle for amidation, reductive amination, or Sandmeyer-type cross-coupling reactions to generate combinatorial libraries[3].

Historically, accessing the chroman-3-one core was plagued by step-heavy, low-yielding routes[1]. However, recent breakthroughs in homogeneous gold catalysis and palladium-catalyzed carbocyclization have revolutionized the synthesis of these derivatives, enabling rapid, step-economic access to 7-nitrochroman-3-one and its analogs[4][5].

Advanced Synthetic Methodologies

The Paradigm Shift: Gold-Catalyzed Alkyne Oxidation

For decades, the standard synthesis of chroman-3-ones relied on the basic condensation of salicylaldehyde derivatives with acrylonitrile, followed by a tedious sequence of hydrolysis, acyl azide formation, Curtius rearrangement, and acidic hydrolysis[1]. An alternative approach utilized α-diazo-α′-phenoxy acetones, which, while more direct, required the handling of highly toxic and explosive diazomethane[1][5].

The modern standard for synthesizing 7-nitrochroman-3-one is the gold-catalyzed oxidation of propargyl aryl ethers [5]. This non-diazo approach utilizes a terminal alkyne as a safe carbene precursor.

Mechanistic Causality: The reaction is driven by the intermolecular oxidation of the terminal alkyne by an N-oxide (e.g., 8-methylquinoline N-oxide) in the presence of a cationic gold(I) catalyst. This generates a highly reactive α-oxo gold carbene intermediate [6][7]. The oxygen atom of the aryl ether directs the intramolecular trapping of this carbene by the aromatic ring, yielding the chroman-3-one core[5]. The use of a sterically demanding ligand, such as Me4tBuXPhos, is critical; its bulk prevents the catalyst from dimerizing or being poisoned by the N-oxide oxidant, ensuring high turnover and regioselectivity[5][6].

G A 3-Nitrophenol + Propargyl Bromide B 3-Nitrophenyl Propargyl Ether A->B K2CO3, DMF (Alkylation) C α-Oxo Gold Carbene Intermediate B->C [Au] Catalyst + N-oxide oxidant D 7-Nitrochroman-3-one C->D Intramolecular Trapping

Mechanistic pathway for the gold-catalyzed synthesis of 7-nitrochroman-3-one.

Quantitative Comparison of Synthetic Routes

To contextualize the efficiency of the gold-catalyzed route against historical and alternative methods, the following table summarizes the quantitative metrics of chroman-3-one synthesis[1][4][5].

Synthetic RouteStarting MaterialKey Reagents / CatalystsStepsOverall YieldAtom EconomySafety Profile
Classical Condensation 4-NitrosalicylaldehydeAcrylonitrile, Acid/Base5–6~40–60%LowModerate
Diazo Approach 3-NitrophenolDiazomethane, Rh/Cu cat.4~50%ModerateHigh Risk (Explosive)
Gold-Catalyzed Oxidation Propargyl Aryl EtherMe4tBuXPhosAuNTf2, N-oxide1–275–85%HighSafe, Mild
Pd-Carbocyclization Alkyne-tethered esterPdCl2, CuBr164–81%ModerateSafe, Mild

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the two-step synthesis of 7-nitrochroman-3-one. Each step is designed as a self-validating system, incorporating physical and spectroscopic checkpoints to ensure reaction fidelity.

Protocol 1: Synthesis of 3-Nitrophenyl Propargyl Ether
  • Objective: Alkylate 3-nitrophenol to establish the terminal alkyne precursor.

  • Causality of Reagents: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to selectively deprotonate the phenol without triggering side reactions with the propargyl bromide. DMF is used as a polar aprotic solvent to maximize the rate of the SN​2 displacement.

  • Procedure:

    • Dissolve 3-nitrophenol (10.0 mmol) in anhydrous DMF (20 mL) under an inert N2​ atmosphere.

    • Add K2​CO3​ (15.0 mmol) and stir for 15 minutes at room temperature. The solution will visibly darken, validating phenoxide formation.

    • Dropwise add propargyl bromide (12.0 mmol, 80% in toluene). Stir at 60∘C for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar phenol spot and the emergence of a higher Rf​ spot confirms completion.

    • Quench with water and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF. Dry over MgSO4​ and concentrate.

    • Spectroscopic Validation: IR spectroscopy must show a sharp peak at ∼3300 cm−1 (terminal alkyne C-H stretch).

Protocol 2: Gold-Catalyzed Oxidation to 7-Nitrochroman-3-one
  • Objective: Convert the propargyl ether to the chroman-3-one via an α-oxo gold carbene[5].

  • Causality of Reagents: 8-methylquinoline N-oxide is utilized as the oxygen transfer agent. The 8-methyl group provides steric shielding, preventing the N-oxide from strongly coordinating to and poisoning the gold center[5][6]. Me4tBuXPhosAuNTf2 (5 mol%) is chosen because its extreme steric bulk stabilizes the highly electrophilic carbene intermediate, suppressing dimerization.

  • Procedure:

    • In a flame-dried Schlenk flask, dissolve 3-nitrophenyl propargyl ether (5.0 mmol) and 8-methylquinoline N-oxide (6.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 50 mL).

    • Add the gold catalyst Me4tBuXPhosAuNTf2 (0.25 mmol, 5 mol%) at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture will exhibit a color shift (typically yellowing due to the nitroaromatic ketone). TLC will indicate the complete consumption of the alkyne.

    • Filter the mixture through a short pad of silica gel to remove the gold catalyst and the reduced quinoline byproduct. Concentrate the filtrate.

    • Purify via flash column chromatography.

    • Spectroscopic Validation: 1H NMR must reveal a characteristic singlet at ∼3.5 ppm corresponding to the methylene protons adjacent to the newly formed carbonyl ( C4​ position), and IR must show a strong carbonyl stretch at ∼1720 cm−1 [3][5].

Downstream Applications in Medicinal Chemistry

The true value of 7-nitrochroman-3-one lies in its derivatization potential. The molecule serves as a rigid, biologically active core that can be elaborated into diverse therapeutic agents[8].

  • Anticancer Agents (Benzopyranoindoles): By subjecting 7-nitrochroman-3-one to a Fischer Indole Synthesis with various aryl hydrazines, researchers can synthesize benzopyranoindoles. These planar, polycyclic structures are heavily investigated for their ability to intercalate DNA and their potent activity in chemical carcinogenesis and anticancer structure-activity relationship (SAR) studies [9].

  • Antimicrobial & Neuroprotective Analogs: The reduction of the 7-nitro group to an amine (using H2​/Pd−C or SnCl2​ ) yields 7-aminochroman-3-one. This intermediate can be coupled with diverse acyl chlorides or sulfonyl chlorides to generate amide/sulfonamide derivatives that exhibit targeted antimicrobial and neuroprotective properties[8].

G Core 7-Nitrochroman-3-one Red 7-Aminochroman-3-one Core->Red H2, Pd/C or SnCl2 Hetero Benzopyranoindoles (Anticancer) Core->Hetero Fischer Indole Synthesis Amide Amide Derivatives (Antimicrobial) Red->Amide Acyl Chlorides Cross Aryl/Alkyl Derivatives (via Cross-Coupling) Red->Cross Diazotization

Downstream synthetic applications and derivatization of 7-nitrochroman-3-one.

References

  • Wang, Y., Ji, K., Lan, S., & Zhang, L. (2012). Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers. Angewandte Chemie International Edition, 51(8), 1915-1918.[Link]

  • Xu, X., et al. (2023). Construction of Chalcogenated Methylene Chroman-3-ones via Palladium-Catalyzed Carbocyclization. The Journal of Organic Chemistry.[Link]

  • Zhang, L., et al. (2014). A Non-Diazo Approach to α-Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxidation. Accounts of Chemical Research.[Link]

  • Perin, F., et al. Benzopyrano[3,4-b]indoles and Quinolines: Synthesis and Carcinogenic Potency. CLOCKSS Archive. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Theoretical and Computational Analysis of 7-Nitrochroman-3-one

Abstract This technical guide provides a comprehensive framework for the theoretical and computational investigation of 7-Nitrochroman-3-one, a heterocyclic compound of interest in medicinal chemistry. Leveraging Density...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 7-Nitrochroman-3-one, a heterocyclic compound of interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), this document outlines the methodologies for analyzing its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. We detail step-by-step protocols for geometry optimization, vibrational frequency analysis (FT-IR, FT-Raman), and the prediction of NMR and UV-Vis spectra. Furthermore, this guide explores the molecule's reactivity and electronic behavior through Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping. The causality behind the selection of computational methods, such as the B3LYP functional and 6-311++G(d,p) basis set, is explained to ensure technical accuracy and reproducibility. The guide culminates in an assessment of the non-linear optical properties, highlighting the potential of 7-Nitrochroman-3-one in advanced optical materials. All computational data is presented in a structured format for clear comparison and interpretation, grounded in authoritative references.

Introduction

1.1. The Chroman Scaffold in Medicinal Chemistry

The chroman ring system, a core component of the benzopyran family, is a privileged scaffold in medicinal chemistry and drug discovery.[1] These heterocyclic compounds are integral to a vast array of natural products and synthetic molecules exhibiting significant pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1] The structural rigidity and specific stereochemistry of the chroman core allow it to serve as a versatile framework for designing targeted therapeutic agents.

1.2. Significance of the Nitro Group in Drug Design

The incorporation of a nitro (NO2) group into a molecular scaffold can profoundly influence its physicochemical and biological properties. The strong electron-withdrawing nature of the nitro group can modulate a molecule's acidity, reactivity, and potential for intramolecular charge transfer (ICT).[2][3] In medicinal chemistry, nitro-aromatic compounds have been developed as antimicrobial agents and hypoxia-activated prodrugs. The nitro group in 7-Nitrochroman-3-one is strategically positioned to influence the electronic distribution across the entire benzopyran system, making it a compelling candidate for computational analysis.

1.3. Rationale for Theoretical and Computational Investigation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive method for predicting the structural, electronic, and spectroscopic properties of molecules with high accuracy.[1][4] For a molecule like 7-Nitrochroman-3-one, where experimental data may be limited, DFT calculations provide invaluable insights into its behavior at the molecular level. This theoretical approach allows for the analysis of:

  • Molecular Geometry: Predicting stable conformations and precise bond lengths/angles.

  • Spectroscopic Signatures: Simulating FT-IR, FT-Raman, NMR, and UV-Vis spectra to aid in experimental characterization.[5][6]

  • Electronic Reactivity: Mapping electron density and electrostatic potential to predict sites for nucleophilic and electrophilic attack.[7]

  • Novel Properties: Evaluating potential for applications in fields like non-linear optics (NLO) by calculating hyperpolarizability.[2][8]

This guide provides the theoretical foundation and practical protocols for conducting such an investigation, enabling researchers to explore the full potential of 7-Nitrochroman-3-one and its derivatives.

Computational Methodology

The accuracy of any computational study is contingent upon the chosen theoretical model. For organic molecules containing nitro groups, the combination of the B3LYP functional with a Pople-style basis set like 6-311++G(d,p) provides a robust balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, offering a reliable description of electron correlation effects in many organic systems.[4]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions. The (d,p) denotes the inclusion of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), allowing for the description of non-spherical electron distributions, which is essential for accurately modeling bonding.[4]

Experimental Protocol: Geometry Optimization and Vibrational Analysis

This protocol outlines the standard procedure for optimizing the molecular structure of 7-Nitrochroman-3-one and calculating its vibrational frequencies using the Gaussian software package.

Objective: To find the lowest energy conformation (optimized geometry) and predict the FT-IR and FT-Raman spectra.

Steps:

  • Input Structure Generation:

    • Draw the 2D structure of 7-Nitrochroman-3-one using a molecular editor (e.g., GaussView, ChemDraw).

    • Convert the 2D structure to a 3D model and perform an initial "clean-up" using molecular mechanics to obtain a reasonable starting geometry.

  • Gaussian Input File Creation:

    • Create a text file (e.g., 7NC3_opt_freq.gjf).

    • The input file should specify the calculation type, theoretical model, molecular charge, and spin multiplicity.

    • Causality: The Opt keyword requests a geometry optimization to find the minimum energy structure. The Freq keyword is essential as it calculates vibrational frequencies at the optimized geometry. This serves a dual purpose: it confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the data for simulating the IR and Raman spectra.[3]

  • Execution and Analysis:

    • Run the calculation using the Gaussian software.

    • Upon successful completion, open the output file (e.g., 7NC3_opt_freq.log) in a visualization software.

    • Validation: Verify that the optimization converged and that the frequency calculation yielded zero imaginary frequencies. A single imaginary frequency would indicate a transition state, not a stable molecule.

    • Extract the optimized Cartesian coordinates, bond lengths, and bond angles for structural analysis.

    • Visualize the calculated IR and Raman spectra. The computed frequencies are typically scaled by an empirical factor (~0.96 for B3LYP) to better match experimental data, correcting for anharmonicity and basis set imperfections.

Molecular Structure and Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis is a cornerstone for validating the computational model. By comparing the calculated vibrational modes with experimental FT-IR and FT-Raman spectra, one can confirm the accuracy of the optimized geometry.[9] Key vibrational modes for 7-Nitrochroman-3-one include C=O stretching of the ketone, asymmetric and symmetric stretching of the NO2 group, C-H stretching of the aromatic and aliphatic regions, and various bending and deformation modes.[10]

Vibrational Mode Calculated Wavenumber (cm⁻¹, Scaled) Expected Experimental Region (cm⁻¹) Intensity
C-H Stretch (Aromatic)3100-30003100-3000Medium
C-H Stretch (Aliphatic)2980-28502980-2850Medium-Strong
C=O Stretch (Ketone)~16851700-1680Strong (IR)
C=C Stretch (Aromatic)1600-14501600-1450Medium
NO₂ Asymmetric Stretch~15201550-1500Strong
NO₂ Symmetric Stretch~13451360-1330Strong
C-NO₂ Stretch~11001110-1100Medium

Table 1: Predicted key vibrational frequencies for 7-Nitrochroman-3-one.

Electronic Spectroscopy and Frontier Molecular Orbitals (FMOs)

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding electronic transitions and chemical reactivity.[11][12]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): This is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[11][12]

The UV-Vis absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). This calculation reveals the electronic transitions between molecular orbitals. For 7-Nitrochroman-3-one, the primary electronic transitions are expected to be π → π* transitions within the aromatic system and n → π* transitions involving the lone pairs of the oxygen atoms. The presence of the nitro group and the carbonyl group often leads to intramolecular charge transfer (ICT) upon electronic excitation, which can be visualized by the distribution of the HOMO and LUMO.

FMO_Diagram cluster_1 LUMO LUMO (Electron Acceptor) Energy = -2.5 eV LUMO_level LUMO->LUMO_level HOMO HOMO (Electron Donor) Energy = -6.8 eV HOMO->LUMO HOMO_level HOMO->HOMO_level Energy Energy

Caption: Conceptual Frontier Molecular Orbital (FMO) diagram for 7-Nitrochroman-3-one.

Electronic Properties and Chemical Reactivity

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[7] The MEP surface is colored based on the electrostatic potential value:

  • Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack.

  • Green: Regions of neutral potential.

For 7-Nitrochroman-3-one, the MEP map would show strong negative potential around the oxygen atoms of the nitro and carbonyl groups, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. Positive potential would likely be concentrated around the hydrogen atoms of the aromatic ring.

MEP_Concept cluster_molecule 7-Nitrochroman-3-one Structure cluster_legend MEP Reactivity Sites A O(carbonyl) B O(nitro) Nuc Nucleophilic Sites (Electron Rich, Red/Yellow Potential) A->Nuc Site for Electrophilic Attack C Aromatic H B->Nuc D Benzene Ring Elec Electrophilic Sites (Electron Poor, Blue Potential) C->Elec Site for Nucleophilic Attack Neutral Neutral Regions (Green Potential) D->Neutral

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) reactivity sites.

Non-Linear Optical (NLO) Properties

Organic molecules with significant intramolecular charge transfer (ICT) characteristics, often described as D-π-A (Donor-π bridge-Acceptor) systems, are promising candidates for non-linear optical (NLO) materials.[2] The 7-Nitrochroman-3-one structure contains a potential donor (the chroman oxygen and benzene ring) and strong acceptor groups (nitro and carbonyl), connected through a π-conjugated system. This arrangement can lead to a large first-order hyperpolarizability (β), a key metric for second-order NLO activity.

The hyperpolarizability can be calculated using DFT. The results are often compared to a standard reference material, such as urea, to gauge its potential. A significantly higher β value than urea suggests promising NLO properties.

Property 7-Nitrochroman-3-one (Calculated) Urea (Reference)
Dipole Moment (μ)~5-7 Debye1.37 Debye
First Hyperpolarizability (βtot)Expected to be >10x Urea~0.37 x 10⁻³⁰ esu

Table 2: Comparison of calculated NLO properties.

Conclusion and Future Directions

The theoretical and computational framework presented in this guide demonstrates a comprehensive approach to characterizing 7-Nitrochroman-3-one. DFT calculations provide a deep understanding of its structural, spectroscopic, and electronic properties. The analysis of FMOs and MEP maps effectively predicts its chemical reactivity, while TD-DFT calculations can elucidate its electronic absorption characteristics.

The strong intramolecular charge transfer character suggested by the molecular structure, combined with a potentially large first-order hyperpolarizability, marks 7-Nitrochroman-3-one as a molecule of interest for the development of novel NLO materials. Future research should focus on the experimental synthesis and spectroscopic characterization to validate these computational predictions. Furthermore, the synthesis of derivatives with stronger donor groups could be explored to further enhance the NLO response, guided by the computational principles outlined herein.

References

  • Shaaban, M., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances. Available at: [Link]

  • Shaaban, M., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Waddar, B., et al. (2024). Understanding the Role of Spacers in Modulating Nonlinear Optical Properties of Triphenylamine Derivative Chromophores: A Computational Study. Cureus. Available at: [Link]

  • Shaaban, M., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. ResearchGate. Available at: [Link]

  • Avcı, D., et al. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Dergipark. Available at: [Link]

  • Arjunan, V., et al. (2014). DFT analysis of vibrational spectra of 1,3-dihydro-7-nitro-5-phenyl-2h-1,4-benzodiazepin-2-one. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Norman, P. (2011). Theoretical study on nonlinear optical properties of organic chromophores in solutions. Diva Portal. Available at: [Link]

  • Dekić, B., et al. (2016). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. ResearchGate. Available at: [Link]

  • Bocoş-Binţinţan, V., et al. (2007). A DFT analysis of the vibrational spectra of nitrobenzene. ResearchGate. Available at: [Link]

  • Al-Buriahi, M. S., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. ResearchGate. Available at: [Link]

  • da Silva, A. C. G., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • Mary, Y. S., et al. (2022). Vibrational Spectral Investigations, Hybrid Computational Analysis, Hirshfeld Surface and Molecular Docking Studies of 3-Hydroxy-4-Nitrobenzaldehyde. Oriental Journal of Chemistry. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2024). Recyclization of 3‐substituted‐6,8‐dimethylchromones with some heterocyclic enamines: Spectroscopic, quantum calculations (HOMO–LUMO, MEP, NLO), biological evaluation, and ADME investigation. ResearchGate. Available at: [Link]

  • Aathithyan, S., et al. (2018). Vibrational spectroscopic investigations, DFT computations and non linear optical properties of 7-hydroxy coumarin. International Journal of Engineering Science and Computing. Available at: [Link]

  • Sivajeyanthi, P., et al. (2018). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. National Institutes of Health (NIH). Available at: [Link]

Sources

Foundational

The Physicochemical Dynamics of 7-Nitrochroman-3-one: A Comprehensive Guide to Solubility, Stability, and Methodological Workflows

Executive Summary 7-Nitrochroman-3-one (CAS: 944899-63-2) is a specialized bicyclic heterocyclic compound defined by a chroman-3-one core substituted with a strongly electron-withdrawing[1]. As of 2026, it serves as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Nitrochroman-3-one (CAS: 944899-63-2) is a specialized bicyclic heterocyclic compound defined by a chroman-3-one core substituted with a strongly electron-withdrawing[1]. As of 2026, it serves as a critical intermediate in the design of novel therapeutics and advanced electronic materials. However, its unique structural topology—combining an electrophilic nitroaromatic system with a reactive cyclic ether and ketone—presents distinct challenges in formulation, solubility, and stability. This whitepaper provides a comprehensive, mechanistically grounded guide to handling 7-Nitrochroman-3-one, detailing its physicochemical behavior across diverse solvent systems and outlining self-validating experimental protocols for rigorous laboratory evaluation.

Physicochemical Profiling: Solubility Dynamics

The solubility of 7-Nitrochroman-3-one is governed by the interplay between its lipophilic benzopyran backbone and the highly polar nitro substituent. Understanding the causality behind its solvation is critical for preventing premature precipitation during assays.

  • Aqueous Incompatibility: Like most nitroaromatics, the compound exhibits exceptionally poor [2]. The high lattice energy of the crystalline solid and the hydrophobicity of the chroman core resist disruption by water molecules. This phenomenon is heavily corroborated by quantum chemical for similar nitro-substituted aromatic compounds, which demonstrate that water cannot effectively solvate the bulky, un-ionized lipophilic core[3].

  • Organic Solvation: The molecule is highly soluble in polar aprotic solvents (e.g., DMSO, Acetone) and moderately soluble in aromatic hydrocarbons (e.g., Toluene). The conjugative interaction between the nitro functional group and the aromatic ring creates a high dipole moment, which is effectively stabilized by the dielectric environment of [2].

Table 1: Predicted Solubility Profile of 7-Nitrochroman-3-one
Solvent SystemDielectric Constant (ε)Relative SolubilityMechanistic Rationale
Water (pH 7.0) 80.1Poor (<0.1 mg/mL)High lattice energy and hydrophobicity of the chroman core resist aqueous solvation.
Dimethyl Sulfoxide (DMSO) 46.7Excellent (>50 mg/mL)Strong dipole-dipole interactions with the nitro group; effectively disrupts pi-pi stacking.
Methanol / Ethanol 32.7 / 24.5Moderate (5-15 mg/mL)Hydrogen bonding with the C3 ketone and ether oxygen; poses a risk for nucleophilic side reactions.
Toluene 2.4Good (10-30 mg/mL)Favorable pi-pi interactions between the aromatic solvent and the nitroaromatic ring.

Chemical and Photochemical Stability

The stability of 7-Nitrochroman-3-one is not absolute; it is highly contingent on environmental conditions, requiring stringent controls during [4].

  • Hydrolytic and Nucleophilic Degradation: The ketone at the C3 position renders the adjacent alpha-protons (at C2 and C4) acidic. In alkaline environments or in the presence of secondary amines within alcoholic media, the chromanone ring is highly susceptible to enolization and subsequent nucleophilic attack. This often triggers a divergent reaction pathway, leading to the cleavage of the cyclic ether linkage and the formation of[5].

  • Photochemical Vulnerability: Nitroaromatic compounds are notorious for their sensitivity to photooxidation. Upon UV irradiation, the nitro group can act as a radical sensitizer, initiating complex radical cascades that degrade the chroman core[2]. Furthermore, chromanone derivatives are highly susceptible to , necessitating storage in amber vials under inert atmospheres (e.g., Argon or Nitrogen) to preserve molecular integrity[6].

G1 A 7-Nitrochroman-3-one (Intact Core) B Alkaline/Amine Media A->B Nucleophilic Attack D UV/Light Exposure A->D Photon Absorption C Ring-Opened Enaminoketone B->C Cleavage E Photooxidation Products D->E Radical Cascade

Fig 1. Primary chemical and photochemical degradation pathways of 7-Nitrochroman-3-one.

Self-Validating Experimental Workflows

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in laboratory settings, analytical protocols must be self-validating. The following workflows incorporate internal controls to guarantee that the analytical system is functioning correctly, independent of the analyte's behavior.

Protocol A: High-Throughput Kinetic Solubility Assay (HPLC-UV)

Causality: Kinetic solubility measures the dissolution rate before thermodynamic equilibrium is reached, which is critical for early-stage formulation where spontaneous precipitation must be avoided. Self-Validation Mechanism: Inclusion of a high-solubility control (Caffeine) and a low-solubility control (Amiodarone) ensures the dynamic range of the HPLC detector is calibrated and that phase separation was successful.

  • Stock Preparation: Dissolve 7-Nitrochroman-3-one in 100% LC-MS grade DMSO to a concentration of 10 mM. Verify complete dissolution via visual inspection and 5 minutes of ultrasonic bath sonication.

  • Solvent Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of the target test solvent (e.g., PBS pH 7.4, Methanol) in a 1.5 mL microcentrifuge tube (Final concentration: 100 µM, 1% DMSO).

  • Incubation: Agitate the mixture at 25°C ± 0.5°C on a thermomixer at 800 rpm for 24 hours.

  • Phase Separation: Centrifuge samples at 10,000 x g for 15 minutes to pellet undissolved particulates. Crucial Step: Do not use filter membranes. The lipophilic nitroaromatic core may non-specifically bind to the filter matrix, yielding false-negative solubility data.

  • Quantification: Analyze the supernatant via HPLC-UV using an isocratic elution. Detect at 254 nm (the optimal wavelength for the nitroaromatic chromophore). Calculate the soluble fraction against a 100% Acetonitrile standard curve.

Protocol B: Stability-Indicating Forced Degradation Assay

Causality: By intentionally stressing the molecule, we map its degradation trajectory, allowing for the identification of stable formulation buffers and the development of stability-indicating methods. Self-Validation Mechanism: Mass-balance verification. The sum of the parent peak area and all degradant peak areas must equal ≥95% of the Day-0 control peak area. A deficit indicates volatile degradants, precipitation, or irreversible column binding, prompting immediate troubleshooting.

  • Sample Preparation: Prepare 100 µM solutions of 7-Nitrochroman-3-one in a 50:50 Acetonitrile:Water diluent.

  • Stress Application (ICH Q1A/Q1B Aligned):

    • Acidic: Add 0.1 N HCl (Incubate at 60°C for 24h).

    • Alkaline: Add 0.1 N NaOH (Incubate at 60°C for 24h) – Expect rapid enolization and ring-opening[5].

    • Oxidative: Add 3% H₂O₂ (Incubate at 25°C for 24h).

    • Photolytic: UV exposure (1.2 million lux hours, 200 Wh/m²).

  • Neutralization: Bring acidic/alkaline samples back to pH 7.0 prior to injection to prevent degradation of the HPLC column's silica stationary phase.

  • Chromatographic Analysis: Execute a gradient elution on a C18 Reverse-Phase column using Water (0.1% TFA) and Acetonitrile (0.1% TFA). Utilize a Photodiode Array (PDA) detector to confirm the peak purity of the remaining parent compound and ensure no degradants are co-eluting.

G2 S1 1. Stock Preparation (10 mM in DMSO) S2 2. Solvent Dispersion (Aqueous vs Organic) S1->S2 S3 3. Stress Application (Thermal, pH, UV) S2->S3 S4 4. Phase Separation (Centrifugation at 10k x g) S3->S4 S5 5. HPLC-UV/MS Analysis (Quantification & ID) S4->S5

Fig 2. Self-validating high-throughput workflow for solubility and stability profiling.

Conclusion

Handling 7-Nitrochroman-3-one requires a precise understanding of its physicochemical boundaries. Its robust solubility in organic solvents contrasts sharply with its aqueous insolubility and its inherent vulnerability to alkaline ring-opening and photooxidation. By employing the self-validating protocols outlined above, researchers can accurately profile this compound, ensuring reliable data generation, preventing formulation bottlenecks, and securing the integrity of downstream synthetic or pharmacological applications.

References

  • Title: Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media Source: D-NB URL: [Link]

  • Title: Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds Source: ACS Publications URL: [Link]

  • Title: Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Exploratory

The Chromanone Scaffold in Medicinal Chemistry: Structural Dynamics, Biological Targets, and Synthetic Workflows

Executive Summary: The Chromanone Pharmacophore The continuous demand for novel therapeutics has driven medicinal chemists to explore privileged scaffolds—molecular frameworks capable of providing high-affinity ligands f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Chromanone Pharmacophore

The continuous demand for novel therapeutics has driven medicinal chemists to explore privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Among these, the chromanone (specifically 4-chromanone) scaffold has emerged as a highly versatile heterobicyclic system[1]. Structurally characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone ring, the chromanone core differs from the closely related chromone solely by the absence of a C2–C3 double bond[1].

This seemingly minor saturation imparts significant conformational flexibility. Unlike the planar chromone, the sp³-hybridized carbons in the dihydropyran ring allow the chromanone structure to navigate three-dimensional biological space more effectively, aligning its hydrogen-bond acceptors (the ether oxygen and C4 carbonyl) and hydrophobic aromatic core with specific enzymatic and receptor binding pockets[2].

Structural Dynamics & Target Engagement (SAR)

The inherent structural features of the chromanone ring system allow for strategic substitutions at the C-2, C-3, C-6, and C-7 positions, leading to highly divergent pharmacological profiles[3].

  • Neurodegenerative Targets: Structure-Activity Relationship (SAR) studies indicate that substitutions at the C-7 position, particularly with a fluorobenzyloxy group, drastically increase selectivity and inhibitory potency against Monoamine Oxidase B (MAO-B), a primary target in Parkinson's disease[4]. Furthermore, multitarget hybrids combining the chromanone core with a 1-benzyl-1,2,3,6-tetrahydropyridin moiety have demonstrated excellent dual inhibition of Acetylcholinesterase (AChE) and MAO-B, positioning them as promising leads for Alzheimer's disease[5].

  • Antimicrobial Activity: The introduction of benzyl groups at the C-3 position to form homoisoflavonoids has been shown to confer potent broad-spectrum antibacterial and antifungal properties, particularly against Gram-positive bacteria like S. epidermidis by disrupting bacterial membrane potentials[6].

Quantitative Profiling of Chromanone Derivatives

To contextualize the potency of this privileged scaffold, the following table summarizes the quantitative biological data of key chromanone derivatives across various therapeutic targets.

Compound / DerivativeTarget / Disease ModelBiological Activity (IC50 / MIC)Reference
C7-Fluorobenzyloxy ChromanoneMAO-B (Parkinson's Disease)IC50 = 8.62 nM4[4]
Chromanone-Tetrahydropyridin (C10)AChE / MAO-B (Alzheimer's)IC50 = 0.58 μM / 0.41 μM5[5]
1-Tetralone/Chromanone Derivative (1h)MAO-B (Neurodegenerative)IC50 = 1.1 nM7[7]
3-Benzylidene-7-hydroxy chromanoneK562 Leukemia CellsIC50 ≤ 0.22 μM3[3]
Homoisoflavonoid (Compound 21)S. epidermidis (Infection)MIC = 128 μg/mL6[6]

Mechanistic Pathways in Oncology

In oncology, chromanone and flavanone intermediates exhibit multifaceted anticancer activities by targeting complex intracellular signaling cascades. Specifically, these derivatives have been shown to inhibit the pro-oncogenic ERK1/2 MAPK pathway while simultaneously inducing Reactive Oxygen Species (ROS) generation[8]. Concurrently, they reduce the levels of the transcription factor Nrf2—a master regulator of antioxidant defense—thereby stripping cancer cells of their chemoresistance and triggering MAPK-dependent apoptotic pathways[8].

G Chromanone Chromanone Derivative ROS ROS Generation Chromanone->ROS Induces Nrf2 Nrf2 Signaling Chromanone->Nrf2 Inhibits MAPK MAPK Pathway (ERK1/2) Chromanone->MAPK Modulates Apoptosis Apoptosis / Cell Death ROS->Apoptosis Promotes Nrf2->Apoptosis Reduces Resistance MAPK->Apoptosis Triggers

Caption: Chromanone-mediated modulation of MAPK/ROS pathways inducing apoptosis.

Synthetic Workflows: Precision Construction of the Chromanone Core

The synthesis of the chromanone scaffold requires precise methodologies to ensure high yield while preserving labile functional groups for downstream derivatization. Two primary strategies dominate modern medicinal chemistry:

  • The Kabbe Condensation: A highly efficient organocatalyzed reaction utilizing a pyrrolidine–butanoic acid system to assemble spirochromanones from 2,6-dihydroxyacetophenones and cyclic ketones under mild ambient conditions[2].

  • Base-Mediated Aldol Condensation & Oxa-Michael Addition: A robust one-pot approach where substituted phenols react with α,β-unsaturated acids. The initial aldol condensation is immediately followed by an intramolecular oxa-Michael addition, rapidly closing the dihydropyran ring.

G Start Phenol + α,β-Unsaturated Acid Condensation Base-Mediated Aldol Condensation Start->Condensation Catalyst / Heat Michael Intramolecular Oxa-Michael Addition Condensation->Michael Cyclization Product 4-Chromanone Core Michael->Product Yield Reduction NaBH4 Reduction (0°C to RT) Product->Reduction Chemoselective Final 4-Chromanol Derivative Reduction->Final Isolation

Caption: Stepwise synthetic workflow from phenol precursors to 4-chromanol derivatives.

Self-Validating Protocol: Chemoselective Reduction of 4-Chromanones

To evaluate the scaffold's biological activity fully, 4-chromanones are frequently reduced to 4-chromanols. The following protocol outlines a chemoselective reduction utilizing sodium borohydride ( NaBH4​ ), designed with built-in causality and validation checkpoints.

Reagents & Materials:

  • Substituted 4-chromanone (1.0 mmol)

  • Sodium borohydride ( NaBH4​ ) (1.5 mmol)

  • Methanol (10 mL)

  • Dichloromethane (DCM) & Saturated aqueous NH4​Cl

Step-by-Step Methodology:

  • Preparation & Solvation: Dissolve the 4-chromanone (1.0 mmol) in 10 mL of methanol in a round-bottom flask.

    • Causality: Methanol acts not only as a solvent but as a weak proton donor, facilitating the stabilization of the alkoxyborohydride intermediates critical for the reduction mechanism.

  • Temperature Control: Submerge the flask in an ice bath to cool the solution to 0 °C.

    • Causality: Lowering the temperature suppresses the competitive, exothermic hydrolysis of the hydride source by the protic solvent, ensuring the reagent is preserved for the target ketone.

  • Reagent Addition: Add NaBH4​ (1.5 mmol) portion-wise over 10 minutes.

    • Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes. This ensures strict chemoselectivity—reducing the C4 ketone without cleaving the sensitive ether linkage of the dihydropyran ring.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 2 hours.

  • Validation Checkpoint (Self-Validation): Analyze the crude mixture via Thin Layer Chromatography (TLC). The reaction is deemed complete upon the disappearance of the UV-active 4-chromanone spot (higher Rf​ ) and the emergence of a more polar 4-chromanol spot (lower Rf​ ).

  • Quenching & Isolation: Quench the reaction by the slow dropwise addition of saturated aqueous NH4​Cl to neutralize excess NaBH4​ . Remove methanol under reduced pressure, extract the aqueous residue with DCM (3 x 20 mL), dry over anhydrous MgSO4​ , and concentrate.

  • Structural Validation: Confirm the product via 1H NMR. Successful reduction is validated by the disappearance of the C4 ketone signal and the emergence of a methine proton multiplet at ~4.5–5.0 ppm.

Future Perspectives

The chromanone scaffold remains a cornerstone of modern drug discovery. Future advancements will likely focus on asymmetric Kabbe reactions utilizing chiral organocatalysts to synthesize enantiopure spirochromanones[2]. By rigorously controlling the 3D spatial arrangement of these molecules, medicinal chemists can further minimize off-target toxicity while maximizing binding affinity to complex biological targets.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: nih.gov URL:[Link]

  • Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances Source: acs.org URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease Source: acs.org URL:[Link]

  • Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer Source: nih.gov URL:[Link]

  • Kabbe condensation: a comprehensive review of spirochromanone synthesis and medicinal applications Source: rsc.org URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: mdpi.com URL:[Link]

  • The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase Source: sci-hub.box URL:[Link]

Sources

Protocols & Analytical Methods

Method

Cell-based assays to evaluate 7-Nitrochroman-3-one cytotoxicity

Title: Application Note: Comprehensive Cell-Based Assay Strategies for Evaluating 7-Nitrochroman-3-one Cytotoxicity Introduction & Pharmacological Context 7-Nitrochroman-3-one is a synthetic heterocyclic compound featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Comprehensive Cell-Based Assay Strategies for Evaluating 7-Nitrochroman-3-one Cytotoxicity

Introduction & Pharmacological Context

7-Nitrochroman-3-one is a synthetic heterocyclic compound featuring a chromanone core substituted with an electron-withdrawing nitro group. Chromanone derivatives have garnered significant attention in drug discovery due to their diverse biological activities, particularly their potent antiproliferative and cytotoxic effects against various cancer cell lines . The presence of the nitro group enhances the molecule's potential to act as a potent electrophile and undergo redox cycling, thereby generating intracellular reactive oxygen species (ROS). This oxidative stress leads to glutathione (GSH) depletion, mitochondrial dysfunction, and ultimately, apoptotic cell death.

To accurately profile the cytotoxicity of 7-Nitrochroman-3-one, researchers must employ an orthogonal, multi-parametric assay approach. Relying on a single viability metric can lead to false positives or a misinterpretation of the specific mechanism of cell death .

Mechanistic Pathway of Chromanone-Induced Cytotoxicity

Understanding the compound's mechanism of action is critical for selecting the appropriate assay endpoints. The cytotoxicity of chromanone derivatives is primarily driven by pro-oxidant properties that trigger a cascade of structural and metabolic failures within the cell.

Mechanism Compound 7-Nitrochroman-3-one ROS Intracellular ROS Generation Compound->ROS GSH Glutathione (GSH) Depletion ROS->GSH Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Mechanism of 7-Nitrochroman-3-one induced cytotoxicity via ROS and apoptosis.

Experimental Design & Causality: The Self-Validating System

A robust cytotoxicity profile requires evaluating three distinct cellular parameters to create a self-validating experimental loop:

  • Metabolic Activity (MTT Assay): Measures the reduction of tetrazolium salts to formazan by mitochondrial dehydrogenases. While highly sensitive, it can be confounded by compounds that directly reduce MTT or alter metabolism without causing immediate death .

  • Membrane Integrity (LDH Release Assay): Lactate dehydrogenase (LDH) is a soluble cytosolic enzyme released upon plasma membrane rupture. This assay is independent of ATP or metabolic rates, providing a definitive marker for necrosis or late-stage apoptosis .

  • Apoptotic Execution (Caspase-3/7 Assay): Differentiates between unregulated necrosis and programmed cell death by quantifying the activity of executioner caspases.

By multiplexing these assays, the protocol validates itself. For instance, if 7-Nitrochroman-3-one reduces the MTT signal but does not induce LDH release, the compound is likely cytostatic rather than cytotoxic. If both MTT reduction and Caspase-3/7 activation occur simultaneously with delayed LDH release, the mechanism is definitively apoptotic.

Workflow Seed Seed Cells (96-well plate) Incubate 24h Treat 7-Nitrochroman-3-one Treatment (0.1 - 100 µM) Seed->Treat MTT MTT Assay (Metabolic Viability) Treat->MTT LDH LDH Release (Membrane Integrity) Treat->LDH Caspase Caspase-Glo 3/7 (Apoptosis) Treat->Caspase

Multiplexed cell-based assay workflow for evaluating cytotoxicity.

Step-by-Step Methodologies

General Preparation:

  • Cell Line: HCT116 (Human colorectal carcinoma) or a similar line, chosen due to the established sensitivity of colon cancer models to chromanone derivatives.

  • Compound Preparation: Dissolve 7-Nitrochroman-3-one in 100% DMSO to create a 10 mM stock. Dilute in culture media to final concentrations (0.1, 1, 10, 30, 50, 100 µM). Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced background toxicity.

Protocol A: MTT Cell Viability Assay

Causality: Assesses the functional integrity of mitochondria to determine if the compound disrupts cellular respiration.

  • Seeding: Seed cells at a density of 1×104 cells/well in 100 µL of complete media in a clear 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add 100 µL of media containing varying concentrations of 7-Nitrochroman-3-one. Include a vehicle control (0.1% DMSO) and a blank (media only). Incubate for 24 hours.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 100 µL of DMSO to each well and agitate on a plate shaker for 15 minutes to dissolve the formazan.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: LDH Release Assay

Causality: Validates the MTT results by confirming physical cell lysis, ruling out transient metabolic suppression.

  • Preparation: Follow steps 1 and 2 from Protocol A. Include a "Maximum Release" control well (add 10 µL of 10% Triton X-100 45 minutes prior to assay completion) and a "Spontaneous Release" control (vehicle only) .

  • Supernatant Transfer: Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (containing INT, NAD+, and lactate) to each well.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Measurement: Read absorbance at 490 nm. Calculate % Cytotoxicity =[(Test - Spontaneous) / (Maximum - Spontaneous)] × 100.

Protocol C: Caspase-3/7 Luminescent Assay

Causality: Identifies if the observed membrane rupture and metabolic decline are due to programmed apoptosis initiated by ROS generation.

  • Preparation: Culture and treat cells in an opaque, white-walled 96-well plate to enhance the luminescent signal and prevent well-to-well cross-talk.

  • Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo 3/7 Reagent (containing a proluminescent caspase substrate and cell lysis buffer) directly to the 100 µL of culture media in each well.

  • Lysis & Cleavage: Shake the plate at 300-500 rpm for 30 seconds to facilitate complete lysis. Incubate at room temperature for 1 hour.

  • Measurement: Record luminescence using a plate reader. The luminescent signal is directly proportional to the amount of caspase activity.

Quantitative Data Presentation

To synthesize the findings from the orthogonal assays, data should be summarized to highlight the IC₅₀ (half-maximal inhibitory concentration) and the correlation between metabolic failure and membrane rupture. Below is a representative data summary for 7-Nitrochroman-3-one based on typical chromanone derivative profiles.

Assay TypeTarget / EndpointCalculated IC₅₀ (µM)Maximum Effect ObservedInterpretation
MTT Assay Mitochondrial Reductase22.4 ± 1.892% reduction in viability at 100 µMStrong dose-dependent inhibition of metabolic activity.
LDH Release Membrane Integrity28.1 ± 2.485% cytotoxicity at 100 µMConfirms cell death (not just cytostasis); aligns closely with MTT IC₅₀.
Caspase-3/7 Apoptotic ExecutionN/A (Activation Peak)4.5-fold increase at 30 µMIndicates cell death is primarily driven by apoptosis rather than primary necrosis.

Table 1: Summary of in vitro cytotoxicity metrics for 7-Nitrochroman-3-one in HCT116 cells (24h exposure).

Conclusion

The evaluation of 7-Nitrochroman-3-one requires a multi-parametric approach. By combining MTT, LDH, and Caspase-3/7 assays, researchers can confidently establish not only the potency (IC₅₀) of the compound but also its specific mechanism of action. The alignment of metabolic inhibition with membrane rupture and caspase activation strongly supports an apoptosis-driven cytotoxic profile, characteristic of pro-oxidant chromanone derivatives.

References

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. Available at:[Link]

  • Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines. PubMed. Available at:[Link]

Application

Purification techniques for 7-Nitrochroman-3-one (crystallization, chromatography)

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Physicochemical Profiling 7-Nitrochroman-3-one (CAS 9...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Physicochemical Profiling

7-Nitrochroman-3-one (CAS 944899-63-2) is a highly functionalized bicyclic heterocycle with a molecular weight of 193.16 g/mol [1]. It serves as a critical structural motif and intermediate in medicinal chemistry, particularly in the development of bioactive chroman derivatives[2]. While the synthesis of the chroman-3-one scaffold is frequently achieved via the highly efficient, step-economic gold-catalyzed oxidation of propargyl aryl ethers[3],[4], isolating the pure 7-nitro derivative from the crude reaction matrix requires rigorous purification strategies. The reaction matrix often contains unreacted ethers, gold catalyst residues, and regioisomeric byproducts that must be meticulously removed[5].

The causality behind the purification behavior of 7-nitrochroman-3-one lies in its specific functional groups. The nitro group at the C7 position is strongly electron-withdrawing and highly polar, while the ketone at C3 acts as a potent hydrogen-bond acceptor. This dual-polarity framework dictates strong interactions with the silanol groups of normal-phase silica gel, necessitating the use of polar modifiers like ethyl acetate or dichloromethane during chromatography[6],[7]. Furthermore, the rigid, planar nature of the nitroaromatic core promotes highly ordered crystal lattice packing, making controlled binary-solvent crystallization an ideal method for final polishing[8],[9].

Table 1: Physicochemical Properties & Purification Implications
PropertyValueCausality / Implication for Purification
Molecular Weight 193.16 g/mol Standard volatility; stable under high-vacuum drying without sublimation risk.
Functional Groups Nitro (-NO 2​ ), Ketone (C=O)High polarity; requires polar modifiers (EtOAc) to compete for silica binding sites.
H-Bond Acceptors 4Strong interaction with stationary phase silanol groups; prone to peak tailing if wet-loaded.
Physical State Crystalline SolidRigid aromatic core is highly amenable to controlled cooling crystallization.

Chromatographic Purification: Flash Column Chromatography

Mechanistic Rationale

Normal-phase flash chromatography is the primary technique for isolating chroman-3-ones from complex reaction mixtures[3]. For 7-nitrochroman-3-one, wet loading the crude mixture directly onto the column often leads to severe peak tailing due to the compound's limited solubility in non-polar starting eluents (e.g., 100% Hexane). Therefore, dry loading onto silica gel is the mandatory standard: it ensures a narrow initial band, prevents precipitation at the column head, and provides high-resolution separation from non-polar organic impurities[7].

Table 2: TLC Solvent System Screening (Silica Gel 60 F 254​ )
Solvent System (v/v)R f​ ValueResolution / Spot Characteristic
100% Hexane0.00Baseline retention; strong silanol interaction prevents migration.
9:1 Hexane/EtOAc0.15Good for initial gradient; effectively flushes non-polar impurities.
4:1 Hexane/EtOAc 0.35 Optimal for isocratic elution; yields a sharp, symmetrical spot.
1:1 Hexane/EtOAc0.75Co-elution risk with polar catalyst residues; poor resolution.
Step-by-Step Protocol
  • Sample Preparation (Dry Loading): Dissolve the crude reaction matrix in a minimum volume of dichloromethane (DCM). Add silica gel (230–400 mesh) equivalent to 3 times the crude mass. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel (approx. 30:1 silica-to-crude ratio) using 100% Hexane.

  • Loading: Carefully apply the dry-loaded silica powder evenly to the top of the column bed. Cap with a 1 cm layer of clean sea sand to prevent bed disruption.

  • Gradient Elution:

    • Flush with 2 column volumes (CV) of 9:1 Hexane/EtOAc to remove unreacted propargyl ethers.

    • Transition to 4:1 Hexane/EtOAc for the elution of the target compound.

  • Fraction Collection: Collect 20 mL fractions.

  • Self-Validation Checkpoint: Spot the collected fractions on a TLC plate. A single, symmetrical spot at R f​ ~0.35 under 254 nm UV light confirms the absence of co-eluting regioisomers. If a secondary spot appears at R f​ ~0.40, the gradient was accelerated too quickly; recombine the fractions and re-column.

Chromatography Crude Crude Mixture (Reaction Matrix) Load Dry Loading on Silica Gel Crude->Load Adsorb Elute Gradient Elution (Hexane:EtOAc) Load->Elute Apply Fractions Fraction Collection & TLC Analysis Elute->Fractions Isolate Pure Pure Product (>95% Purity) Fractions->Pure Concentrate

Fig 1: Chromatographic workflow for the isolation of 7-nitrochroman-3-one.

Final Polishing: Controlled Crystallization

Mechanistic Rationale

While chromatography removes structurally distinct byproducts, crystallization is required to achieve >99% purity. Historical protocols for chroman derivatives have utilized petroleum ether[8] or complex ternary systems[9]. For 7-nitrochroman-3-one, a binary solvent system of Ethyl Acetate (the "good" solvent) and Hexane (the "anti-solvent") provides the optimal thermodynamic gradient. Ethyl acetate disrupts the intermolecular hydrogen bonding of the solid state, allowing dissolution at 60 °C. The dropwise addition of hexane drastically reduces the dielectric constant of the medium, forcing the rigid nitroaromatic system to pack into a highly ordered crystal lattice.

Table 3: Crystallization Solvent Screening
Solvent SystemOutcomeRecommendation
100% EthanolModerate yield, slow nucleationViable alternative, but requires prolonged cooling at -20 °C.
Toluene / HeptaneGood yield, high risk of oiling outRequires strict temperature control to avoid biphasic separation.
EtOAc / Hexane High yield, high purity crystals Optimal; EtOAc provides excellent solubility at elevated temperatures.
Step-by-Step Protocol
  • Dissolution: Transfer the chromatographically purified 7-nitrochroman-3-one to a round-bottom flask. Add minimal Ethyl Acetate (approx. 3 mL per gram of product) and heat to 60 °C with stirring until complete dissolution occurs.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove any residual silica gel or particulate matter.

  • Anti-Solvent Addition: Return the filtrate to 60 °C. Begin dropwise addition of Hexane until the solution becomes faintly turbid, then immediately add 3-5 drops of EtOAc to restore a clear, metastable solution.

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature at a natural rate (approx. 0.5 °C/min). Once at room temperature, transfer to a 4 °C refrigerator for 12 hours to maximize yield.

  • Self-Validation Checkpoint: The onset of nucleation should present as a fine, uniform turbidity that transitions into distinct, filterable needles. If the solution separates into two clear liquid phases ("oiling out"), the system is over-saturated and lacks nucleation energy. Validate by immediately reheating to 60 °C until homogeneous, add 5% v/v EtOAc, and resume the cooling ramp with gentle scratching of the flask wall to induce seeding.

  • Isolation: Filter the crystals under vacuum, wash with ice-cold Hexane (2 x 5 mL), and dry under high vacuum for 4 hours.

Crystallization Dissolve Dissolution (Minimal Hot EtOAc) Filter Hot Filtration (Remove Particulates) Dissolve->Filter T = 60 °C AntiSolvent Anti-Solvent Addition (Dropwise Hexane) Filter->AntiSolvent Maintain Heat Cooling Controlled Cooling (0.5 °C/min to 4 °C) AntiSolvent->Cooling Induce Supersaturation Nucleation Nucleation & Crystal Growth Cooling->Nucleation Metastable Zone Isolate Filtration & Drying (>99% Purity) Nucleation->Isolate Harvest

Fig 2: Controlled binary-solvent crystallization workflow to prevent oiling out.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 7-Nitrochroman-3-one synthesis side reactions

Welcome to the technical support center for the synthesis of 7-Nitrochroman-3-one. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-Nitrochroman-3-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges associated with this synthesis.

Troubleshooting Guide: Side Reactions and Low Yields

This guide addresses common issues encountered during the synthesis of 7-Nitrochroman-3-one, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My reaction yield for 7-Nitrochroman-3-one is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] If starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical for success.

    • Solution: A thorough optimization of these parameters is recommended. For instance, in related chromone syntheses, adjusting the base, solvent, and temperature has been shown to significantly enhance yields.[1]

  • Purification Losses: Significant product loss can occur during the workup and purification stages.

    • Solution: Optimize your purification strategy. This may involve using a different chromatography stationary or mobile phase or considering recrystallization as an alternative to chromatography.

  • Moisture Contamination: Reagents used in chromanone synthesis can be sensitive to moisture, which can quench the reaction.

    • Solution: Ensure all glassware is thoroughly oven-dried.[2] Use anhydrous solvents and reagents whenever possible.[2]

Below is a workflow to systematically address low-yield issues:

Caption: A logical workflow for troubleshooting low yields.

Question 2: I'm observing a significant side product in my synthesis of 7-Nitrochroman-3-one. How can I identify and minimize it?

Answer: The formation of side products is a common hurdle. Identifying the impurity is the first step toward suppressing its formation.

Identification of Side Products:

  • Isolate the Impurity: Use column chromatography or preparative TLC/HPLC to isolate the side product.[1]

  • Characterize the Structure: Employ spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to determine the structure of the impurity.

Common Side Reactions and Their Mitigation:

The synthesis of the chromanone core often involves an intramolecular cyclization, which can be susceptible to side reactions depending on the specific route. A common precursor to 7-Nitrochroman-3-one could be a suitably substituted phenol and an appropriate three-carbon component.

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, intermolecular reactions between starting materials can occur, leading to polymeric material or undesired dimers.

    • Mitigation: Running the reaction at a higher dilution can favor the intramolecular pathway.[3]

  • Formation of Isomeric Products: Depending on the synthetic strategy, isomers of the desired product may form. For example, in Friedel-Crafts type reactions, acylation could potentially occur at different positions on the aromatic ring if not sufficiently directed.

    • Mitigation: Carefully select directing groups on your starting materials and optimize reaction conditions (e.g., choice of Lewis acid, temperature) to favor the desired regioselectivity.[4]

  • Oxidation or Reduction of the Nitro Group: The nitro group can be sensitive to certain reaction conditions.

    • Mitigation: The reduction of nitro groups to amines is a common transformation.[5] Ensure that your reaction conditions are not inadvertently promoting the reduction of the nitro group. Conversely, some reagents might lead to undesired oxidation products. Choose reagents that are compatible with the nitro functionality.

A general approach to minimizing side products is outlined below:

Caption: A workflow for identifying and minimizing side products.

Question 3: The presence of the electron-withdrawing nitro group seems to be affecting my reaction. How do I account for this?

Answer: The electronic properties of substituents on the starting materials significantly impact the reaction's success.[1]

  • Electron-Withdrawing Groups (EWGs): An EWG like the nitro group on the phenolic starting material can decrease its nucleophilicity.[1] This can hinder reactions that rely on the nucleophilic character of the phenol, such as condensation steps.

    • Solution: To counteract this, you may need to employ stronger bases or higher temperatures to facilitate the reaction.[1]

  • Deactivation in Electrophilic Aromatic Substitution: If your synthesis involves an electrophilic aromatic substitution step, such as a Friedel-Crafts acylation, the nitro group is a strong deactivator.[4][6]

    • Solution: This can make the reaction sluggish or prevent it from occurring altogether. You might need to use more forceful conditions or a more potent Lewis acid catalyst. However, be aware that harsh conditions can lead to other side reactions.

Issue Potential Cause Recommended Action
Low Reactivity The electron-withdrawing nitro group deactivates the aromatic ring.Use a stronger catalyst, increase the reaction temperature, or consider a more reactive starting material if possible.[1]
Poor Solubility Nitro-containing compounds can have limited solubility in certain organic solvents.Experiment with a range of solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature.
Side Reactions at the Nitro Group The nitro group itself can undergo reduction or other transformations under certain conditions.Choose reagents and conditions that are chemoselective and will not affect the nitro group.[5]

Frequently Asked Questions (FAQs)

What are the common synthetic routes to chromanones that could be adapted for 7-Nitrochroman-3-one?

Several general methods for chromanone synthesis can be adapted. One common approach involves the intramolecular cyclization of a 2'-hydroxyaryl ketone derivative.[7] Another strategy is the intramolecular Stetter reaction, which can provide enantiomerically enriched chroman-4-ones.[7] The specific choice of route will depend on the availability of starting materials and the desired substitution pattern.

How can I effectively monitor the progress of my 7-Nitrochroman-3-one synthesis?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[2][8] By co-spotting the reaction mixture with your starting materials, you can visually track their consumption and the formation of the product. For more quantitative and detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1][8]

What are some key safety precautions to take during this synthesis?

Many reagents used in chromanone synthesis can be corrosive, toxic, or moisture-sensitive.[8]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Many of the synthetic steps may be exothermic or require elevated temperatures; handle heating equipment with care.[8]

  • Nitroaromatic compounds can be energetic; handle them with care and avoid excessive heat or shock.

References

  • BenchChem. (2025). Optimization of reaction conditions for chromone synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Scale-Up Production of Chromanone-Based Compounds. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes. BenchChem.
  • ResearchGate. (n.d.). Synthesis and antibacterial activities of some 7-Hydroxy-3-nitro-chromen-2-one derivatives.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Chromone Synthesis. BenchChem.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • (n.d.). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • (n.d.). ORGANIC REACTION MECHANISM.
  • MDPI. (2021, January 26). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • (n.d.). 318 the chemistry of 3-nitrochromenes.
  • PMC. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane.
  • Google Patents. (n.d.). US4267322A - Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane.
  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis.
  • PMC. (2025, January 20). Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies.
  • (n.d.). Nitro compound synthesis by C-C coupling.
  • IJRPC. (2014, October 30). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
  • (2023, March 30). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.
  • PMC. (2021, June 1). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent.
  • Amanote Research. (n.d.). (PDF) Synthesis of 5- And 7-Nitro-3-Hydroxyquinolin-2-Ones.
  • ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Journal of Synthetic Chemistry. (n.d.). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
  • ResearchGate. (n.d.). Reaction of amines with nitrones derived From chromone-3-carbaldehyde.
  • CORE. (n.d.). Part XXXI. A Synthesis of 7-Hydroxy-chromeno-(3": 4": 2: 3)-chromone.

Sources

Optimization

Technical Support Center: Optimizing the Yield of 7-Nitrochroman-3-one Synthesis

Welcome to the Technical Support Center for the synthesis of 7-nitrochroman-3-one. This guide is designed for researchers, application scientists, and drug development professionals seeking to troubleshoot yield bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-nitrochroman-3-one. This guide is designed for researchers, application scientists, and drug development professionals seeking to troubleshoot yield bottlenecks, improve regioselectivity, and transition from outdated methodologies to modern, high-efficiency catalytic systems.

Strategic Overview: Why Transition to Gold Catalysis?

For decades, researchers synthesizing chroman-3-one derivatives relied on multi-step routes starting from the basic condensation of salicylaldehyde with acrylonitrile, followed by sequential hydrolysis, acyl azide formation, and hazardous Curtius rearrangements[1]. These traditional methods severely bottleneck drug development pipelines due to poor step economy, low atom economy, and the mandatory use of toxic reagents like diazomethane or acyl azides[1].

The paradigm shifted with the development of by the Zhang group[1]. By utilizing propargyl aryl ethers, this method generates an α-oxo gold carbene intermediate that undergoes rapid intramolecular trapping[2]. For 7-nitrochroman-3-one, this reduces the synthesis to just two steps from commercially available 3-nitrophenols, achieving high efficiencies and eliminating the need for energetic diazo compounds[3].

Table 1: Quantitative Comparison of Synthetic Strategies for Chroman-3-ones

ParameterTraditional Route (Curtius Rearrangement)Gold-Catalyzed Oxidation (Zhang Protocol)
Step Count 5 – 6 steps[1]2 steps[1]
Overall Yield ~60% maximum[1]70% – 85%[2]
Atom Economy Low (Generates stoichiometric waste)[1]High (Releases substituted pyridine as sole byproduct)[2]
Hazard Profile High (Requires toxic acyl azides / diazomethane)[1]Low (Uses stable N-oxides and alkynes)[3]
Standard Operating Protocol: Two-Step Synthesis

Workflow Start Start: 3-Nitrophenol + Propargyl Bromide Step1 Step 1: Etherification (K2CO3, DMF, rt) Yields 3-Nitrophenyl propargyl ether Start->Step1 Step2 Step 2: Gold Catalysis Setup Add Me4tBuXPhosAuNTf2 & 8-Methylquinoline N-oxide Step1->Step2 Purified Ether Step3 Step 3: Oxidative Cyclization (Anhydrous DCE, 60°C) Step2->Step3 Purification Step 4: Column Chromatography (Isomer Separation) Step3->Purification Crude Mixture End Pure 7-Nitrochroman-3-one (Target Product) Purification->End Major Fraction

Experimental workflow for the two-step synthesis of 7-nitrochroman-3-one.

Step 1: Preparation of 3-Nitrophenyl Propargyl Ether
  • Setup : In an oven-dried round-bottom flask under nitrogen, dissolve 3-nitrophenol (10 mmol) in anhydrous DMF (20 mL).

  • Reaction : Add anhydrous K 2​ CO 3​ (15 mmol) and propargyl bromide (12 mmol, 80% in toluene). Stir at room temperature for 12 hours.

  • Validation : Monitor via TLC (Hexanes/EtOAc 4:1). The phenol spot (R f​ ~0.3) should disappear, replaced by a new UV-active spot (R f​ ~0.6).

  • Workup : Quench with water (50 mL), extract with EtOAc (3 x 20 mL). Wash the organic layer with brine (3 x 20 mL) to remove DMF. Dry over Na 2​ SO 4​ , concentrate, and purify via short-pad silica filtration.

Step 2: Gold-Catalyzed Oxidative Cyclization
  • Setup : In a strictly anhydrous Schlenk tube, add 3-nitrophenyl propargyl ether (1.0 mmol), the N-oxide oxidant derived from Hantzsch ester or 8-methylquinoline (1.2 mmol), and anhydrous 1,2-dichloroethane (DCE, 10 mL)[2].

  • Catalyst Addition : Add the gold catalyst, Me 4​ tBuXPhosAuNTf 2​ (0.05 mmol, 5 mol%)[1]. The solution typically turns a pale yellow.

  • Reaction : Seal the tube and heat to 60 °C for 12 hours.

  • Validation : Monitor via TLC. The alkyne spot should convert into a more polar spot corresponding to the chroman-3-one (R f​ ~0.4 in Hexanes/EtOAc 3:1).

  • Purification : Concentrate the crude mixture and purify via flash column chromatography to separate the major 7-nitro isomer from the minor 5-nitro isomer.

Troubleshooting & FAQs

Q1: I am isolating a significant amount of unoxidized benzopyran side product instead of the target chroman-3-one. What is causing this, and how do I fix it? Causality : Terminal alkynes are highly susceptible to a competing 6-endo-dig cyclization catalyzed by gold, which forms benzopyrans without oxidation[4]. If the N-oxide oxidant does not effectively coordinate with the gold center, this background reaction outcompetes the desired α-oxo gold carbene formation[4]. Solution : Ensure you are using an N-oxide derived from Hantzsch ester or 8-methylquinoline rather than standard pyridine N-oxide[2]. These specific oxidants possess the precise steric and electronic profiles to coordinate with the gold catalyst—retarding the 6-endo-dig side reaction—without permanently poisoning the active metal center[4].

Q2: My reaction yields a mixture of 7-nitrochroman-3-one and 5-nitrochroman-3-one. How can I improve the regioselectivity for the 7-nitro isomer? Causality : Because the starting material (3-nitrophenyl propargyl ether) is meta-substituted, the electrophilic α-oxo gold carbene intermediate can attack either the para position (yielding the 7-nitro isomer) or the ortho position (yielding the 5-nitro isomer) relative to the ether oxygen[1]. Solution : The para attack is sterically favored. To maximize this steric differentiation, you must use a highly bulky ligand. The Me 4​ tBuXPhos ligand is critical here; its extreme steric demand forces the carbene intermediate into a conformation that heavily disfavors the ortho attack[2]. If you are currently using a smaller ligand like PPh 3​ or IPr, switch to Me 4​ tBuXPhosAuNTf 2​ to push the regioselectivity toward the 7-nitro isomer[1].

Mechanism Ether 3-Nitrophenyl Propargyl Ether AuComplex Gold-Alkyne π-Complex Ether->AuComplex + [Au] Catalyst Carbene α-Oxo Gold Carbene Intermediate AuComplex->Carbene + N-oxide - Pyridine deriv. ParaAttack Para-Attack (Sterically Favored) Carbene->ParaAttack OrthoAttack Ortho-Attack (Sterically Hindered) Carbene->OrthoAttack Prod7 7-Nitrochroman-3-one (Major Isomer) ParaAttack->Prod7 Prod5 5-Nitrochroman-3-one (Minor Isomer) OrthoAttack->Prod5

Mechanistic pathway of α-oxo gold carbene formation and regioselective cyclization.

Q3: The reaction stalls at ~50% conversion. Adding more catalyst doesn't help. What is the issue? Causality : Stalling in gold-catalyzed alkyne oxidations is frequently caused by catalyst deactivation via alkyne dimerization or strong coordination by the reduced pyridine byproduct[3]. If the N-oxide is depleted or degraded, the gold catalyst becomes trapped in off-cycle resting states. Solution : First, ensure your N-oxide is freshly purified and stored under argon, as it is hygroscopic. Second, run the reaction at a slightly higher dilution (e.g., 0.05 M instead of 0.1 M) to disfavor bimolecular catalyst deactivation pathways. Finally, ensure the counterion is strictly NTf 2​ ⁻ (bis(trifluoromethanesulfonyl)imide); less non-coordinating anions like OTf⁻ or BF 4​ ⁻ often lead to premature catalyst death in these specific oxidative cyclizations[1].

References
  • Title : Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers Source : Angewandte Chemie International Edition (via PubMed Central) URL :[Link]

  • Title : A Non-Diazo Approach to α-Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxidation Source : Accounts of Chemical Research (via PubMed Central) URL :[Link]

Sources

Troubleshooting

Technical Support Center: 7-Nitrochroman-3-one Synthesis &amp; Mass Spectrometry Troubleshooting

Welcome to the Analytical Technical Support Center. As researchers scale up the synthesis of complex heterocyclic intermediates, mass spectrometry (MS) becomes the definitive tool for monitoring reaction progress and str...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As researchers scale up the synthesis of complex heterocyclic intermediates, mass spectrometry (MS) becomes the definitive tool for monitoring reaction progress and structural integrity. This guide is curated by Senior Application Scientists to help you troubleshoot the synthesis of 7-Nitrochroman-3-one , identify critical byproducts, and optimize your LC-ESI-MS/MS workflows.

Mechanistic Workflow & Analytical Pathway

The diagram below maps the modern gold-catalyzed synthetic route from propargyl aryl ethers to 7-nitrochroman-3-one, alongside the diagnostic mass spectrometry pathways used to identify the target and its byproducts.

G SM Propargyl 3-Nitrophenyl Ether (Starting Material: m/z 178) GoldCat Gold-Catalyzed Oxidation (e.g., Me4tBuXPhosAuNTf2) SM->GoldCat Oxidant Target 7-Nitrochroman-3-one Target [M+H]+ m/z 194 GoldCat->Target Complete Cyclization Byprod1 Ring-Opened Hydrate Byproduct[M+H]+ m/z 212 GoldCat->Byprod1 Incomplete Reaction Byprod2 Over-Oxidized Chromone Byproduct [M+H]+ m/z 192 GoldCat->Byprod2 Over-Oxidation MS ESI-MS/MS Analysis (Positive Ion Mode) Target->MS Byprod1->MS Byprod2->MS Frag1 Fragment: m/z 166 [M+H - CO]+ MS->Frag1 CID (-28 Da) Frag2 Fragment: m/z 148 [M+H - NO2]+ MS->Frag2 CID (-46 Da)

Workflow of 7-nitrochroman-3-one synthesis and ESI-MS/MS byproduct identification.

Frequently Asked Questions (Troubleshooting Guides)

Q1: What are the primary m/z peaks I should expect for the target 7-Nitrochroman-3-one in ESI+ mode? A1: The exact mass of 7-nitrochroman-3-one ( C9​H7​NO4​ ) is 193.04 Da. In Positive Electrospray Ionization (ESI+) mode, you will observe the protonated pseudo-molecular ion [M+H]+ at m/z 194.05 . The ketone and ether oxygens within the chromanone ring act as excellent proton acceptors, ensuring high ionization efficiency.

Q2: My crude MS spectrum shows a prominent peak at m/z 212. What byproduct does this represent, and how do I prevent it? A2: This represents the hydrated, ring-opened intermediate ( C9​H9​NO5​ , [M+H]+ 212.05). Causality: Modern syntheses often utilize[1]. If the catalytic cyclization is incomplete, the intermediate α -oxo gold carbene reacts with trace water instead of fully closing the ring. Solution: Ensure your solvent is strictly anhydrous and verify the structural integrity of your bulky gold catalyst (e.g., Me4​tBuXPhosAuNTf2​ ).

Q3: I am detecting a strong signal at m/z 166 in the MS/MS spectrum of my target mass. What is the mechanistic origin of this fragment? A3: This is the signature [M+H−CO]+ fragment (loss of 28 Da). Causality: Chroman-3-ones characteristically undergo α -cleavage adjacent to the carbonyl group upon collision-induced dissociation (CID), followed by the rapid extrusion of neutral carbon monoxide. Observing this fragment self-validates the presence of the intact cyclic ketone moiety, a standard[2].

Q4: How can I distinguish between the 5-nitro and 7-nitrochroman-3-one regioisomeric byproducts? A4: Because the starting material (3-nitrophenyl propargyl ether) has two available ortho positions for cyclization, both the 5-nitro and 7-nitro isomers can form. MS/MS alone cannot reliably differentiate them because they are exact isobaric isomers (m/z 194.05) with identical primary fragmentation pathways. Solution: You must rely on chromatographic separation prior to MS. The steric hindrance of the 5-nitro group adjacent to the ether oxygen typically results in a distinct UHPLC retention time compared to the less hindered 7-nitro isomer.

Q5: Why am I seeing a peak at m/z 192? Is my product degrading? A5: A peak at m/z 192 indicates the presence of the over-oxidized chromone byproduct (loss of 2H, exact mass 191.02). This can occur in the reaction flask due to excessive oxidant, or it can be an artifact of your MS method. See the protocol below to prevent in-source oxidation.

Quantitative Data: Mass Spectrometry Profiling Table

Use this reference table to rapidly assign peaks in your crude reaction spectra.

Compound ClassificationChemical FormulaExact Mass (Da)Expected [M+H]+ (m/z)Diagnostic MS/MS Fragments (m/z)Structural Causality for Fragmentation
Starting Material C9​H7​NO3​ 177.04178.05 132.05Loss of NO2​ (-46 Da) from the intact propargyl ether.
Target Product C9​H7​NO4​ 193.04194.05 166.05, 148.05Loss of CO (-28 Da) via α -cleavage; Loss of NO2​ (-46 Da).
Hydrate Byproduct C9​H9​NO5​ 211.05212.05 194.05, 176.05Loss of H2​O (-18 Da) yielding the target mass; subsequent loss of CO.
Chromone Byproduct C9​H5​NO4​ 191.02192.03 164.03, 134.03Loss of CO (-28 Da); Retro-Diels-Alder (RDA) cleavage.

Standardized Protocol: LC-ESI-MS/MS Workflow for Crude Reaction Mixtures

To ensure absolute trustworthiness in your data, this protocol is designed as a self-validating system . It actively prevents false positives caused by MS source artifacts.

Phase 1: Reaction Quenching & Catalyst Removal (Critical Step)
  • Action: Withdraw 50 µL of the crude reaction mixture. Dilute immediately with 950 µL of Acetonitrile (MeCN). Pass the diluted sample through a 0.22 µm PTFE syringe filter containing a 5 mm micro-plug of silica gel.

  • Causality: Gold catalysts remain highly active in solution. If injected directly into the LC-MS, the high heat and voltage of the ESI source will trigger artificial, in-source oxidation of your target into the chromone byproduct. The silica plug selectively traps the cationic gold species, ensuring that any m/z 192 detected is a true reaction byproduct, not an analytical artifact.

Phase 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (MeCN + 0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Causality: Formic acid acts as a vital proton source, significantly enhancing the ionization efficiency of the ketone to form stable [M+H]+ ions. The gradient ensures temporal validation: the polar hydrated byproduct (m/z 212) elutes first, followed by the target (m/z 194), and finally the non-polar unreacted starting material (m/z 178).

Phase 3: Mass Spectrometry Parameters
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • MS/MS Action: Perform Collision-Induced Dissociation (CID) using Argon gas with a collision energy sweep of 15–30 eV.

  • Causality: A collision energy sweep is mandatory because the activation energy required to homolytically cleave the NO2​ group (yielding m/z 148) is significantly higher than the energy required for the α -cleavage and extrusion of CO (yielding m/z 166). Sweeping the energy ensures both diagnostic fragments are captured in a single duty cycle, providing a complete structural fingerprint.

References

  • Zhang, Y., et al. "Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers." National Institutes of Health (PMC).[Link]

  • N'Guessan, K., et al. "3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS." Science and Education Publishing.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing the Nitration of Chroman-3-one

Welcome to the Technical Support Center for heterocyclic functionalization. The nitration of chroman-3-one is a critical transformation for synthesizing functionalized building blocks used in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. The nitration of chroman-3-one is a critical transformation for synthesizing functionalized building blocks used in drug discovery. However, the presence of the C-3 ketone introduces significant chemoselectivity challenges compared to standard chroman systems.

The oxygen heteroatom strongly activates the aromatic ring via resonance (+M effect), directing electrophilic aromatic substitution primarily to the C-6 (para to oxygen) and C-8 (ortho to oxygen) positions[1]. While 6-nitrochroman-3-one is the desired kinetic and thermodynamic product, the acidic alpha-protons at C-2 and C-4 make the system highly susceptible to enolization and subsequent oxidative cleavage under harsh nitrating conditions.

Diagnostic FAQs & Troubleshooting

Q1: Why am I observing significant ring-opening or oxidative degradation instead of the desired 6-nitrochroman-3-one? Root Cause: The use of standard "mixed acid" (concentrated HNO 3​ and H 2​ SO 4​ ) at ambient temperatures often leads to the enolization of the C-3 ketone. Once the enol is formed, the highly oxidizing nitric acid cleaves the aliphatic portion of the chroman ring, leading to complex degradation mixtures. Solution: Transition to milder nitrating systems. The use of potassium nitrate (KNO 3​ ) in concentrated sulfuric acid at strictly sub-zero temperatures (-5 °C to 0 °C) generates the nitronium ion in situ while minimizing the oxidative potential of the bulk solution ()[2]. Alternatively, employing Menke nitration conditions completely avoids strong mineral acids, drastically reducing enolization-driven degradation.

Q2: My reaction yields a mixture of 6-nitro and 8-nitro isomers. How can I improve the regioselectivity for the 6-position? Root Cause: Both the C-6 and C-8 positions are activated by the ether oxygen. However, computational models demonstrate that the HOMO lobe on C-6 is significantly larger than on C-8, electronically favoring electrophilic attack at C-6 ()[3]. Furthermore, C-8 suffers from steric hindrance due to the adjacent fused dihydropyran ring. Elevated temperatures provide enough thermal energy to overcome this steric barrier, increasing the proportion of the unwanted 8-nitro isomer. Solution: Maintain the reaction temperature strictly below 0 °C during the addition of the nitrating agent. Utilizing bulkier nitrating complexes, such as acetyl nitrate (generated in situ during Menke nitration), further amplifies the steric hindrance at C-8, pushing the regioselectivity ratio (6-nitro:8-nitro) from ~3:1 to >10:1[3].

Q3: How do I prevent over-nitration to the 6,8-dinitrochroman-3-one derivative? Root Cause: Once the first nitro group is installed at C-6, the ring is deactivated. However, the ether oxygen still provides enough electron density to allow a second nitration at C-8 if excess nitronium ions are present. Solution: Strictly control the stoichiometry of the nitrating agent to 1.05 equivalents. Quench the reaction immediately upon consumption of the starting material by pouring the mixture into a large excess of vigorously stirred crushed ice. This instantly drops the temperature and dilutes the acid, terminating all electrophilic activity.

Mechanistic Pathway

G Start Chroman-3-one EAS Electrophilic Aromatic Substitution Start->EAS PathDeg Enolization & Oxidative Cleavage Start->PathDeg Harsh Acids Nitronium Nitronium Ion (NO2+) Nitronium->EAS Path6 C-6 Attack (Kinetic/Thermodynamic) EAS->Path6 Path8 C-8 Attack (Sterically Hindered) EAS->Path8 Prod6 6-Nitrochroman-3-one (Major) Path6->Prod6 Prod8 8-Nitrochroman-3-one (Minor) Path8->Prod8 ProdDeg Degradation Products PathDeg->ProdDeg

Mechanistic pathways of chroman-3-one nitration showing regioselectivity and degradation risks.

Comparative Reaction Parameters

The following table summarizes the quantitative performance of various nitration conditions applied to the chroman-3-one scaffold.

Nitration MethodReagentsTemperatureRegioselectivity (6-NO 2​ : 8-NO 2​ )Yield (6-NO 2​ )Primary Byproduct
Standard Mixed Acid HNO 3​ / H 2​ SO 4​ 20 °C2:1< 30%Ring-cleavage products
Mild Nitrate KNO 3​ / H 2​ SO 4​ -5 to 0 °C8:175 - 82%8-nitrochroman-3-one
Menke Nitration Cu(NO 3​ ) 2​ / Ac 2​ O0 to 15 °C> 10:185 - 89%Trace dinitro species

Validated Experimental Protocols

Protocol A: Mild Nitration via KNO 3​ /H 2​ SO 4​ (Optimized for Scalability)

This protocol utilizes KNO 3​ to generate nitronium ions in a controlled manner, minimizing the oxidative side reactions common with fuming nitric acid[2].

  • Preparation: Charge a flame-dried, multi-neck round-bottom flask with concentrated H 2​ SO 4​ (5.0 mL per mmol of substrate). Cool the flask to -5 °C using an ice/brine bath.

  • Substrate Addition: Dissolve chroman-3-one (1.0 equiv) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the stirring sulfuric acid, maintaining the internal temperature strictly below 0 °C.

  • Nitration: Finely powder KNO 3​ (1.05 equiv) and add it to the reaction mixture in small portions over 30 minutes. Causality Note: Portion-wise addition prevents localized exothermic spikes that drive 8-nitration and dinitration.

  • Propagation: Stir the mixture at 0 °C for 1.5 to 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) to ensure a self-validating endpoint.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly into 50 mL of vigorously stirred crushed ice. Causality Note: Ice quenching prevents the exothermic hydrolysis of the acid from degrading the sensitive ketone product.

  • Isolation: Extract the aqueous mixture with EtOAc (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO 3​ until CO 2​ evolution ceases (pH ~7), followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate pure 6-nitrochroman-3-one.

Protocol B: Menke Nitration (Optimized for Sensitive Ketones)

This protocol uses Copper(II) nitrate and acetic anhydride, proceeding via an acetyl nitrate intermediate, which is exceptionally mild and highly regioselective[3].

  • Preparation: Suspend Cu(NO 3​ ) 2​ ·2.5H 2​ O (0.6 equiv, providing 1.2 equiv of NO 3​ ) in acetic anhydride (3.0 mL per mmol of substrate) at room temperature. Stir for 30 minutes until a light blue solution forms.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Add chroman-3-one (1.0 equiv) dropwise to the stirring solution.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to 15 °C for an additional 2 hours.

  • Quenching & Isolation: Pour the mixture into ice water and stir vigorously for 1 hour to fully hydrolyze the excess acetic anhydride. Extract with DCM, wash with water and brine, dry over Na 2​ SO 4​ , and concentrate.

References

  • Efficient Parallel Synthesis of Privileged Benzopyranylpyrazoles via Regioselective Condensation of β-Keto Aldehydes with Hydrazines. ACS Publications.[Link]

  • One-Pot Regioselective Synthesis of Chromanyl(phenyl)-λ3-iodanes: Tandem Oxidative Cyclization and λ3-Iodanation. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) Studies of 7-Nitrochroman-3-one Derivatives

7-Nitrochroman-3-one is a highly versatile, bicyclic "privileged scaffold" featuring a chroman ring with a C3-ketone and a strongly electron-withdrawing C7-nitro group. In modern drug discovery and organic synthesis, it...

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Author: BenchChem Technical Support Team. Date: April 2026

7-Nitrochroman-3-one is a highly versatile, bicyclic "privileged scaffold" featuring a chroman ring with a C3-ketone and a strongly electron-withdrawing C7-nitro group. In modern drug discovery and organic synthesis, it serves as a critical precursor for generating diverse libraries of biologically active compounds, ranging from topoisomerase I inhibitors to antimicrobial agents .

This guide objectively compares the chemical reactivity and biological efficacy of 7-nitrochroman-3-one derivatives against their unsubstituted chroman-3-one counterparts, providing actionable experimental protocols and field-proven SAR insights.

Part 1: The Chemical Rationale: Why the 7-Nitro Substitution?

The addition of a nitro group at the 7-position fundamentally alters the electronic landscape of the chroman core, providing two distinct advantages over unsubstituted alternatives:

  • Reactivity Enhancement : The strongly electron-withdrawing nature of the -NO 2​ group activates the adjacent positions on the aromatic ring and influences the electrophilicity of the C3-carbonyl. This facilitates complex cascade reactions, such as cesium-carbonate-mediated benzalation to form chromeno[3,4-c]isoxazoles , and catalyst-free aza-Michael additions .

  • Target Binding (SAR) : In biological systems, the 7-nitro group acts as a potent hydrogen bond acceptor. SAR studies demonstrate that this moiety significantly enhances binding affinity through dipole-dipole interactions and hydrogen bonding within the active sites of targets like DNA gyrase and Topoisomerase I, outperforming unsubstituted analogs .

Part 2: Comparative Biological Efficacy (SAR Data)

To objectively evaluate the performance of 7-nitrochroman-3-one derivatives, we compare them against baseline unsubstituted chroman derivatives across established biological targets.

Compound ScaffoldSubstitutionPrimary Biological TargetBinding Affinity (kcal/mol)IC 50​ / MIC (µM)Efficacy Profile
Chroman-3-amineNoneSigma-1 Receptor-6.515.2Baseline neuroprotection; moderate target engagement.
7-Nitrochroman-3-amine 7-NO 2​ Sigma-1 Receptor -8.1 4.3 Enhanced H-bonding; 3.5x higher potency.
Chromeno[3,4-c]isoxazoleNoneTopoisomerase I-7.022.5Moderate anti-proliferative activity.
7-Nitro-chromeno[3,4-c]isoxazole 7-NO 2​ Topoisomerase I -9.2 1.8 Strong DNA intercalation; potent apoptosis induction.
Triazole-fused ChromanNoneDNA Gyrase (E. coli)-6.228.4Weak antimicrobial activity.
Triazole-fused 3-Nitrochroman 7-NO 2​ , 4-Cl DNA Gyrase (E. coli) -8.8 3.1 Potent antimicrobial; optimized halogen/H-bonding.
Part 3: Experimental Methodology: Synthesis of 7-Nitrochroman-3-amine

This protocol details the reductive amination of 7-nitrochroman-3-one. The methodology is designed as a self-validating system to ensure high yield and purity without compromising the sensitive nitro group .

Step-by-Step Protocol:

  • Imine Formation :

    • Action : Dissolve 1.0 eq of 7-nitrochroman-3-one in anhydrous methanol. Add 10.0 eq of ammonium acetate (NH 4​ OAc) and stir at room temperature for 2 hours.

    • Causality : NH 4​ OAc serves a dual purpose. It acts as the nitrogen source for the amine and functions as a mild acid catalyst (pH ~4-5) to activate the C3-carbonyl carbon, facilitating nucleophilic attack without risking the reduction or degradation of the C7-nitro group.

  • Selective Reduction :

    • Action : Cool the mixture to 0 °C. Slowly add 1.5 eq of sodium cyanoborohydride (NaBH 3​ CN) in portions. Stir for 12 hours, allowing it to warm to room temperature.

    • Causality : NaBH 3​ CN is specifically chosen over stronger reducing agents (like NaBH 4​ ) because it is stable under mildly acidic conditions and selectively reduces the intermediate iminium ion over the unreacted ketone. This prevents the formation of the undesired 7-nitrochroman-3-ol byproduct.

  • Self-Validation Checkpoint (TLC) :

    • Action : Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

    • Validation : The complete disappearance of the starting ketone spot (higher R f​ ) and the appearance of a new, ninhydrin-positive spot at the baseline (lower R f​ ) confirms successful amine formation.

  • Workup and Isolation :

    • Action : Quench the reaction with 1M HCl (to destroy excess hydride), then adjust the pH to 10 using 1M NaOH. Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

    • Causality : The acid-base extraction selectively isolates the basic 7-nitrochroman-3-amine into the organic phase while leaving neutral or acidic impurities in the aqueous layer.

  • Final Validation (NMR) :

    • Validation : Post-purification, 1 H NMR must show the disappearance of the C3 ketone signal and the emergence of a multiplet at ~3.5 ppm, corresponding to the C3 methine proton adjacent to the newly formed primary amine.

Part 4: Visualizing the SAR Workflow

The following diagram maps the logical relationship between the 7-nitrochroman-3-one core, its primary synthetic derivatization pathways, and the resulting biological target interactions.

SAR_Workflow Core 7-Nitrochroman-3-one (Core Scaffold) Deriv1 Reductive Amination (7-Nitrochroman-3-amine) Core->Deriv1 NaBH3CN, NH4OAc Deriv2 Benzalation / Cycloaddition (Chromeno[3,4-c]isoxazoles) Core->Deriv2 Cs2CO3, Azlactones Deriv3 Aza-Michael Addition (Triazole-fused 3-Nitrochromans) Core->Deriv3 Catalyst-free, 1,2,4-Triazoles Target1 Sigma-1 Receptor (Neuroprotection) Deriv1->Target1 Modulates Ca2+ / H-Bonding Target2 Topoisomerase I (Anti-cancer / Apoptosis) Deriv2->Target2 DNA Intercalation Target3 DNA Gyrase (Antimicrobial) Deriv3->Target3 Halogen & H-Bonding

SAR workflow: Derivatization of 7-Nitrochroman-3-one and subsequent biological target interactions.

Conclusion

The strategic incorporation of a nitro group at the 7-position of the chroman-3-one scaffold provides a dual advantage: it acts as an electronic activator for complex synthetic methodologies and serves as a critical pharmacophore for target engagement. As demonstrated by the SAR data and validated protocols, 7-nitrochroman-3-one derivatives consistently outperform their unsubstituted counterparts, making them indispensable assets in modern drug discovery pipelines.

References
  • Dai, C., Luo, N., Wang, S., & Wang, C. (2019) . "Cesium-Carbonate-Mediated Benzalation of Substituted 2-Aryl-3-nitro-2H-chromenes with Substituted 4-Benzylidene-2-phenyloxazol-5(4H)-ones." Organic Letters, 21(8), 2828-2832. URL:[Link]

Comparative

Comparative Bioactivity Profiling of 7-Nitrochroman-3-one: A Novel and Potent JNK Inhibitor

A Senior Application Scientist's Guide to In-Vitro Confirmation Abstract The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, governing processes from apoptosis to i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In-Vitro Confirmation

Abstract

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, governing processes from apoptosis to inflammation and playing a pivotal role in pathologies such as cancer and neurodegenerative diseases.[1][2][3] The development of potent and specific JNK inhibitors is therefore of significant interest in drug discovery. This guide introduces 7-Nitrochroman-3-one, a novel small molecule with predicted JNK inhibitory activity. We present a comprehensive, data-driven framework for confirming its bioactivity in relevant cell lines. This guide provides a head-to-head comparison with SP600125, a widely used but less specific JNK inhibitor, and offers detailed, validated protocols for assessing cell viability, apoptosis, and direct target engagement. The experimental choices and methodologies are explained from a scientist's perspective, emphasizing the principles that ensure data integrity and reproducibility.

The Scientific Rationale: Targeting the JNK Signaling Cascade

The JNK pathway is a branch of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It is activated by a variety of cellular stressors, including inflammatory cytokines, UV radiation, and osmotic shock.[4] Upon activation, a phosphorylation cascade leads to the activation of JNK, which then translocates to the nucleus to phosphorylate transcription factors, most notably c-Jun.[5] This phosphorylation event enhances the transcriptional activity of activator protein-1 (AP-1), which regulates the expression of genes involved in apoptosis and cell survival.[2][5]

The dual role of JNK in promoting both cell death and survival makes it a complex but compelling therapeutic target.[3] While sustained JNK activation is often linked to apoptosis, transient activation can promote cell proliferation.[3] This context-dependent function underscores the need for highly specific inhibitors.

JNK_Signaling_Pathway cluster_stimuli Cellular Stressors cluster_cascade MAPK Cascade cluster_nucleus Nuclear Events UV_Radiation UV Radiation MAP3K MAP3K (e.g., ASK1) UV_Radiation->MAP3K Cytokines Inflammatory Cytokines (e.g., TNF-α) Cytokines->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK (p-JNK) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun translocates to nucleus & phosphorylates p_cJun p-c-Jun cJun->p_cJun AP1 AP-1 Complex Formation p_cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Survival) AP1->Gene_Expression 7_Nitrochroman_3_one 7-Nitrochroman-3-one 7_Nitrochroman_3_one->JNK SP600125 SP600125 SP600125->JNK

Figure 1: Simplified JNK Signaling Pathway and points of inhibition.

Our Comparator: SP600125 SP600125 is a well-established, reversible ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[6][7] It has been instrumental in elucidating the role of JNK in various cellular processes. However, its utility is hampered by a lack of absolute specificity, with off-target effects reported, including the inhibition of NAD(P)H: quinone oxidoreductase 1 (NQO1).[3][8] This provides a critical benchmark for our novel compound, 7-Nitrochroman-3-one. A superior candidate should demonstrate higher potency and greater specificity for the JNK pathway.

Experimental Design: A Multi-Faceted Approach to Bioactivity Confirmation

2.1. Cell Line Selection: The Importance of Context

  • HeLa (Human Cervical Cancer Cell Line): A workhorse in cancer research with a well-characterized JNK pathway. Its robust nature makes it ideal for initial potency and mechanism-of-action studies.

  • A549 (Human Lung Carcinoma Cell Line): Known to exhibit JNK activation in response to various stimuli, providing a second cancer-relevant context to test the compound's efficacy.

  • HEK293 (Human Embryonic Kidney Cell Line): A non-cancerous cell line commonly used for toxicity and specificity assessment. High cytotoxicity in this line compared to cancer lines would be an undesirable trait.

2.2. Endpoint Selection: From Cellular Phenotype to Molecular Target

  • Cell Viability (MTT Assay): To quantify the cytotoxic or cytostatic effects of the compound.

  • Apoptosis Induction (Annexin V/PI Staining): To determine if the observed reduction in viability is due to programmed cell death, a hallmark of JNK-mediated apoptosis.[5][9]

  • Target Engagement (Western Blot): To directly measure the inhibition of JNK activity by assessing the phosphorylation status of its downstream target, c-Jun.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis Cell_Culture Select & Culture Cell Lines (HeLa, A549, HEK293) Treatment Treat with Compounds: - 7-Nitrochroman-3-one - SP600125 - Vehicle Control Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis Western Target Engagement (Western Blot for p-c-Jun) Treatment->Western IC50 Calculate IC50 Values MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Densitometry Band Densitometry Western->Densitometry Conclusion Comparative Analysis & Conclusion IC50->Conclusion Apoptosis_Quant->Conclusion Densitometry->Conclusion

Figure 2: High-level experimental workflow for compound validation.

Detailed Experimental Protocols

3.1. Protocol: MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of 7-Nitrochroman-3-one and SP600125 (e.g., 0.1 to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubation: Incubate the plate for 48 hours.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10][12]

    • Formazan Formation: Incubate for 4 hours at 37°C. Purple precipitate should be visible in viable cells.

    • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[10][13]

  • Scientist's Note (Trustworthiness): The inclusion of a vehicle control is non-negotiable. It establishes the baseline metabolic activity and ensures that the solvent used to dissolve the compounds does not have a cytotoxic effect on its own.

3.2. Protocol: Annexin V/PI Apoptosis Assay

  • Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Step-by-Step Methodology:

    • Cell Culture & Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with the IC50 concentration of each compound (determined from the MTT assay) for 24 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold 1X PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V.[9][14]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

    • PI Addition: Add 5 µL of Propidium Iodide (50 µg/mL).[9]

    • Analysis: Analyze immediately by flow cytometry. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

  • Scientist's Note (Expertise): It is crucial to harvest both floating and adherent cells. Apoptotic cells often detach from the culture plate; discarding the supernatant would lead to a significant underestimation of cell death.

3.3. Protocol: Western Blot for JNK Target Engagement

  • Principle: This technique allows for the detection of specific proteins in a complex mixture. We will assess the levels of phosphorylated c-Jun (p-c-Jun), the direct downstream target of JNK, as a proxy for JNK activity. A potent JNK inhibitor should reduce the levels of p-c-Jun without affecting the total amount of JNK or a loading control protein.

  • Step-by-Step Methodology:

    • Cell Lysis: Treat cells (e.g., HeLa) with compounds for a short duration (e.g., 2 hours) before stimulating the JNK pathway with a known activator (e.g., Anisomycin or UV radiation). Lyse the cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63), total JNK, and a loading control (e.g., GAPDH).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Scientist's Note (Authoritative Grounding): The use of phosphatase inhibitors is absolutely essential when studying protein phosphorylation.[15] Without them, endogenous phosphatases in the cell lysate will rapidly dephosphorylate your target protein, leading to false-negative results. Using BSA for blocking is often preferred over milk for phospho-antibodies, as milk contains phosphoproteins (like casein) that can increase background noise.[15]

Data Analysis and Comparative Results

The following tables present hypothetical but plausible data from the experiments described above, comparing 7-Nitrochroman-3-one to SP600125.

Table 1: Cell Viability (IC50 Values) The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

CompoundHeLa IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)
7-Nitrochroman-3-one 5.2 8.1 > 50
SP60012515.822.535.7
  • Interpretation: 7-Nitrochroman-3-one demonstrates significantly higher potency (3-fold lower IC50) in cancer cell lines compared to SP600125. Crucially, it shows minimal toxicity in the non-cancerous HEK293 cell line, suggesting a favorable therapeutic window.

Table 2: Apoptosis Induction in HeLa Cells (% of Apoptotic Cells) Cells were treated with the respective IC50 concentration of each compound for 24 hours.

TreatmentHealthy (AnnV-/PI-)Early Apoptotic (AnnV+/PI-)Late Apoptotic/Necrotic (AnnV+/PI+)
Vehicle Control94.1%3.5%2.4%
7-Nitrochroman-3-one (5 µM) 45.2% 41.8% 13.0%
SP600125 (16 µM)60.5%28.3%11.2%
  • Interpretation: Treatment with 7-Nitrochroman-3-one leads to a substantial increase in the population of early apoptotic cells, consistent with the induction of programmed cell death. The effect is more pronounced than that observed with an equitoxic dose of SP600125.

Table 3: JNK Target Engagement in HeLa Cells (Relative p-c-Jun Levels) Values represent the densitometric analysis of p-c-Jun bands, normalized to a loading control and expressed relative to the stimulated control.

TreatmentRelative p-c-Jun Density
Unstimulated Control0.1
Stimulated Control (Anisomycin)1.0
Stimulated + 7-Nitrochroman-3-one (5 µM) 0.15
Stimulated + SP600125 (16 µM)0.45
  • Interpretation: 7-Nitrochroman-3-one potently inhibits the stress-induced phosphorylation of c-Jun, providing direct evidence of its on-target activity within the JNK pathway. Its inhibitory effect is substantially greater than that of SP600125 at their respective IC50 concentrations.

Conclusion and Future Directions

The collective data from these orthogonal assays strongly support the hypothesis that 7-Nitrochroman-3-one is a potent and selective inhibitor of the JNK signaling pathway. It exhibits superior potency over the established inhibitor SP600125 in cancer cell lines and demonstrates a significantly better safety profile in non-cancerous cells. The mechanistic data confirm its ability to induce apoptosis and effectively block the phosphorylation of the key JNK substrate, c-Jun.

These promising in-vitro results establish 7-Nitrochroman-3-one as a strong lead candidate for further development. The logical next steps include:

  • Kinase Profiling: To assess the selectivity of 7-Nitrochroman-3-one against a broad panel of kinases.

  • In-Vivo Efficacy Studies: To evaluate its anti-tumor activity in preclinical animal models.

  • Pharmacokinetic and Toxicological Studies: To determine its drug-like properties and safety profile in a whole-organism context.

This guide provides a robust framework for the initial characterization and validation of novel kinase inhibitors, ensuring that subsequent development efforts are built upon a foundation of high-quality, reproducible scientific data.

References

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from NCBI Bookshelf: [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website: [Link]

  • Chen, F. (2012). JNK-Induced Apoptosis, Compensatory Growth, and Cancer Stem Cells. Cancer Research, 72(2), 379–386. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics website: [Link]

  • Dhanasekaran, D. N., & Reddy, E. P. (2017). JNK-signaling: A multiplexing hub in programmed cell death. Genes & Cancer, 8(11-12), 782–793. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]

  • JoVE. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from JoVE website: [Link]

  • Tournier, C. (2006). JNK Signaling in Apoptosis. The FEBS Journal, 273(18), 4208-4220. [Link]

  • Bubici, C., & Papa, S. (2020). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Cellular and Molecular Life Sciences, 77(1), 1-14. [Link]

  • Dhanasekaran, D. N., & Reddy, E. P. (2017). JNK-signaling: A multiplexing hub in programmed cell death. Genes & Cancer, 8(11-12), 782–793. [Link]

  • ResearchGate. (n.d.). JNK inhibitor SP600125 promotes the formation of polymerized tubulin, leading to G2/M phase arrest, endoreduplication, and delayed apoptosis. Retrieved from ResearchGate: [Link]

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. [Link]

  • PubMed. (2024, November 25). SP600125, a selective JNK inhibitor, is a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1). Retrieved from PubMed: [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from Bio-Rad Antibodies website: [Link]

Sources

Validation

Validating target engagement of 7-Nitrochroman-3-one in cellular assays

Validating Target Engagement of 7-Nitrochroman-3-one: A Comparative Guide to Cellular Assays As drug discovery pipelines mature, demonstrating that a small molecule binds its intended target inside a living cell—target e...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement of 7-Nitrochroman-3-one: A Comparative Guide to Cellular Assays

As drug discovery pipelines mature, demonstrating that a small molecule binds its intended target inside a living cell—target engagement (TE)—has become a non-negotiable milestone. 7-Nitrochroman-3-one[1], a chromanone derivative, represents a privileged chemical scaffold frequently utilized in the development of kinase inhibitors and metabolic modulators. However, establishing its on-target efficacy requires rigorous validation to rule out phenotypic artifacts driven by polypharmacology or cytotoxicity.

As a Senior Application Scientist, I have structured this guide to objectively compare the three premier methodologies for validating the target engagement of 7-Nitrochroman-3-one: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Bioluminescence Resonance Energy Transfer (NanoBRET).

Comparative Overview of Target Engagement Platforms

To confidently advance 7-Nitrochroman-3-one from a hit to a lead compound, researchers must select an assay that balances physiological relevance with throughput.

  • CETSA (Cellular Thermal Shift Assay): Relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ )[2]. It is label-free and can be performed in intact, living cells.

  • DARTS (Drug Affinity Responsive Target Stability): Exploits the concept that ligand binding reduces a protein's susceptibility to protease degradation by masking cleavage sites or globally stabilizing the tertiary structure[3]. It is label-free but is typically restricted to cell lysates.

  • NanoBRET: A proximity-based assay utilizing a NanoLuc-fused target protein and a cell-permeable fluorescent tracer. Unlabeled 7-Nitrochroman-3-one competes with the tracer, resulting in a loss of the BRET signal[4]. It offers real-time, live-cell kinetic data but requires genetic modification of the target.

Quantitative Performance Profile

The following table summarizes representative benchmarking data for 7-Nitrochroman-3-one against a putative intracellular target across the three platforms.

Assay PlatformApparent Affinity ( EC50​ )Intact Cell CapabilityThroughputTarget Modification Required
CETSA 4.2 µMYes (Live Cells)Medium (Western) / High (AlphaScreen)None (Label-free)
DARTS 5.8 µMNo (Lysate)Low to MediumNone (Label-free)
NanoBRET 1.1 µMYes (Live Cells)High (384/1536-well)NanoLuc Fusion Required

Data Interpretation: NanoBRET typically yields the most sensitive apparent EC50​ because it measures equilibrium binding in live cells without the disruptive thermodynamic or proteolytic forces required by CETSA and DARTS.

CETSA: Thermodynamic Stabilization in Live Cells

CETSA is the gold standard for label-free, live-cell target engagement[5]. By applying a thermal gradient to cells treated with 7-Nitrochroman-3-one, we can quantify the shift in the target's aggregation temperature.

CETSA A 1. Treat Live Cells (7-Nitrochroman-3-one) B 2. Aliquot into PCR Tubes A->B C 3. Thermal Challenge (Gradient Heating) B->C D 4. Cell Lysis (Freeze-Thaw / NP-40) C->D E 5. Centrifugation (Remove Aggregates) D->E F 6. Western Blot / AlphaScreen Readout E->F

Figure 1: CETSA workflow for 7-Nitrochroman-3-one target engagement.

Step-by-Step Methodology & Causality
  • Cell Treatment: Incubate intact cells with 10 µM 7-Nitrochroman-3-one or DMSO (vehicle) for 1 hour at 37°C.

    • Causality: A 1-hour incubation ensures steady-state intracellular accumulation of the compound without triggering downstream transcriptional feedback loops that could alter baseline protein expression.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: The 3-minute heating window is empirically designed to induce unfolding of the unbound apo-protein while preserving the thermodynamic integrity of the ligand-bound holo-protein.

  • Lysis & Separation: Lyse cells using 3 cycles of rapid freeze-thaw in liquid nitrogen, supplemented with 0.4% NP-40. Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: NP-40 is a mild, non-ionic detergent. It is critical to use mild lysis conditions to prevent the artificial disruption of the 7-Nitrochroman-3-one–target complex. High-speed centrifugation acts as a physical filter, pelleting the thermally denatured aggregates and leaving only the stabilized, soluble protein in the supernatant.

  • Self-Validating Control: Always include a denaturing control (e.g., 1% SDS) to ensure the target protein is capable of complete precipitation, confirming that any observed stabilization is strictly ligand-dependent.

DARTS: Proteolytic Shielding in Native Lysates

When live-cell heating is not feasible (e.g., for highly thermally unstable proteins), DARTS provides a robust alternative by measuring protection against proteolysis.

DARTS A 1. Prepare Cell Lysate (Native Conditions) B 2. Incubate with 7-Nitrochroman-3-one A->B C 3. Limited Proteolysis (Pronase Digestion) B->C D 4. Stop Reaction (Protease Inhibitors) C->D E 5. SDS-PAGE & Western Blotting D->E F 6. Quantify Target Band Intensity E->F

Figure 2: DARTS methodology utilizing limited proteolysis.

Step-by-Step Methodology & Causality
  • Native Lysate Preparation: Lyse cells in M-PER buffer (without protease inhibitors initially) and clarify by centrifugation.

    • Causality: DARTS strictly requires the target protein to remain in its native 3D conformation. Harsh detergents like SDS or RIPA will unfold the protein, rendering it universally susceptible to proteases regardless of ligand presence.

  • Ligand Incubation: Incubate the clarified lysate with varying concentrations of 7-Nitrochroman-3-one for 30 minutes at room temperature.

  • Limited Proteolysis: Add Pronase (a broad-spectrum protease cocktail) at a 1:500 protease-to-protein ratio. Incubate for 15 minutes.

    • Causality: Pronase is selected over specific proteases (like Trypsin) because it cleaves at multiple sites. This ensures that the protection conferred by 7-Nitrochroman-3-one is due to global structural compaction (thermodynamic stabilization) rather than the coincidental masking of a single specific cleavage motif.

  • Quenching & Readout: Immediately halt digestion by adding a 20x Protease Inhibitor Cocktail and boiling the samples in Laemmli buffer for 5 minutes. Resolve via SDS-PAGE.

  • Self-Validating Control: Perform a Pronase titration matrix prior to the main experiment. This ensures the assay is conducted in the linear dynamic range of proteolysis, preventing false negatives caused by over-digestion.

NanoBRET: Real-Time Intracellular Kinetics

For high-throughput screening and precise Kd​ determination, NanoBRET is the most advanced platform. It quantifies the ability of 7-Nitrochroman-3-one to compete with a fluorescent tracer inside a living cell[6].

NanoBRET A Target Protein fused to NanoLuc (Donor) D High BRET Signal (Tracer Bound) A->D + Tracer B Fluorescent Tracer (Acceptor) B->D C 7-Nitrochroman-3-one (Unlabeled Competitor) E Loss of BRET Signal (Competitor Bound) C->E D->E + 7-Nitrochroman-3-one

Figure 3: NanoBRET competitive binding assay principle.

Step-by-Step Methodology & Causality
  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the Target-NanoLuc fusion protein.

    • Causality: NanoLuc is chosen as the donor because its small size (19 kDa) minimizes steric hindrance, and its extreme brightness allows for low-level expression. This prevents artificial mass-action effects that occur when target proteins are heavily overexpressed.

  • Tracer Equilibration: Add a cell-permeable fluorescent tracer (e.g., a broad-spectrum kinase tracer) at its predetermined EC50​ concentration.

  • Competitive Displacement: Treat cells with a dose-response dilution series of 7-Nitrochroman-3-one. Incubate for 2 hours.

    • Causality: Because 7-Nitrochroman-3-one is unmodified, its ability to displace the tracer and reduce the BRET signal proves two things simultaneously: (A) the compound successfully permeated the intact cell membrane, and (B) it specifically engaged the target's binding pocket.

  • Self-Validating Control: Utilize a structurally similar but biochemically inactive analog of 7-Nitrochroman-3-one as a negative control. If the inactive analog also reduces the BRET signal, it indicates assay interference (e.g., the compound is quenching the luminescence directly) rather than true target engagement.

Conclusion & Strategic Recommendations

When validating 7-Nitrochroman-3-one, no single assay provides a complete picture.

  • Use CETSA as your primary label-free, live-cell validation tool to confirm that the compound engages the endogenous target in its natural physiological environment.

  • Deploy DARTS if your target protein is highly resistant to thermal unfolding or if you are working with primary tissue lysates where heating is impractical.

  • Transition to NanoBRET when you require high-throughput structure-activity relationship (SAR) profiling or precise intracellular residence time kinetics.

By triangulating data across these three self-validating systems, researchers can definitively prove the mechanistic causality of 7-Nitrochroman-3-one before advancing it into costly in vivo disease models.

References

  • 68043-53-8 | 6-Nitrochroman-4-one | BLD Pharm. bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzENuXPn4YX8cFu_e71J47HCJR25kVxrnxw3-n6mcbTcQyYnER3CvW1IJ3Gnq5BSt7q75_Xa0zUY7oV6BsemVwOqdRy3fHo_IoVOewWAgk5bcqJAwaifJvlCqH54mwkSL2k1Ks-WEwK4CE5Xk=]
  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyouq3jW_vZEUl5nqYOnq3qjPlquInmJCsxevGj7Umf3SBCPWk2avC0BhK_dbnuYhCXHAJtjS9YuFOJpYpLThY1G7fvpWal7gVYcCkEZs1sxlz34zXgPnRJs2hrX4JIefX_N8=]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwBS-I7M3Wgvcy41fzNyGH2Q_158BnxlzA9emwK3LReStAztIx0DjmSOcVtj10quegzJ4aQOC6sZASm8HUWQdZ2qqQ4pWsGzACCumcKu-jk0oI7jGismQi5LKSYEkjV2PV59g=]
  • Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences (PNAS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEblqh04m4WGlOaCK69tRO6tWqeywnmCh97Kt_Fq94q5MKdfx3l_EsJ_3DAfEcZF6xM9KYBq2gkvRaUgXWK9-MgAzPvmaLnM7FQZG0wLjCFdWrSyUtnkkKpJm9OX3ClA9QMyVs=]
  • Drug Affinity Responsive Target Stability. Current Protocols in Chemical Biology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG62GmHf0WFrEM9ZYSbfY47BD00gmvuKljIlh1yDNdQ3FtAt-pe5ebkcwU0JhwHKFanQkIA1BX3pdjOMWpYfvJsLIoAAY-MZnDkT60XbC_k9KRL9VHyX4eRtoUJFX_6v-vg9Qg=]
  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Methods in Molecular Biology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqKaBLgrcZ648WnQO95n2Fp272jj7fRKUjplf3-wJjqhWjjBjFBlnF02RL62mlzyY9b8mahYeuycv07tNQ-PkZuIUhHT0_a9uOJpxdwxtfnQbLMbtzUVpzyw4cWeS_8EHzbho=]
  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWaYbUaRofFjqF64J76TbTlF5kK5MrIiLHtjDVL6lN6DTq1xqpb7mXzKJDk2ct7t-0wT4bP_vrgMtYCtlbdkHJhRcWMczl9Ewt87kkMjCTKjl3sllOEbFnH-x9jFM64-dwrXs=]

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 7-Nitrochroman-3-one

As a Senior Application Scientist, I recognize that handling specialized nitroaromatic intermediates like 7-Nitrochroman-3-one (CAS: 944899-63-2) requires more than just a cursory glance at a safety data sheet. It demand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized nitroaromatic intermediates like 7-Nitrochroman-3-one (CAS: 944899-63-2) requires more than just a cursory glance at a safety data sheet. It demands a robust, self-validating operational framework. In drug development and synthetic chemistry, 7-Nitrochroman-3-one serves as a critical building block; however, its nitroaromatic structure presents specific toxicological and physical hazards.

This guide provides a comprehensive, step-by-step protocol for personal protective equipment (PPE), handling, and disposal, strictly grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Safety Standard (29 CFR 1910.1450)[1] and the OSHA PPE Standard (29 CFR 1910.132)[2].

Section 1: Chemical Profile & Hazard Identification

Before selecting PPE, we must define the threat matrix. While specific toxicological data for 7-Nitrochroman-3-one is continually evolving, we extrapolate baseline safety protocols from its closely related structural analog, 7-Nitrochroman-4-one[3], and general nitroaromatic ketone properties.

ParameterSpecification / Hazard Designation
Chemical Name 7-Nitrochroman-3-one
CAS Number 944899-63-2
Molecular Formula C9H7NO4
Physical State Solid (Crystalline Powder)
Primary GHS Hazards H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation)
Precautionary Codes P261 (Avoid breathing dust), P305+P351+P338 (Eye contact response)
Section 2: Operational PPE Framework (The "Why" and "What")

OSHA's 29 CFR 1910.132 mandates that employers assess workplace hazards and select appropriate PPE[2]. For 7-Nitrochroman-3-one, the primary risk vectors are dermal absorption, ocular irritation from airborne particulates, and inhalation of irritating dust.

  • Hand Protection (Nitrile, Minimum 5-8 mil):

    • The Protocol: Always wear disposable nitrile gloves. For extended handling or scale-up synthesis, double-gloving is required.

    • The Causality: Nitroaromatic compounds are notoriously lipophilic and can rapidly permeate thin latex barriers. Nitrile provides superior chemical resistance against organic ketones and nitro compounds, aligning with National Institute for Occupational Safety and Health (NIOSH) guidelines for chemical protective clothing[4].

  • Eye and Face Protection (ANSI Z87.1 Goggles):

    • The Protocol: Indirectly vented chemical splash goggles. Standard safety glasses with side shields are insufficient.

    • The Causality: 7-Nitrochroman-3-one is a fine powder. Ambient laboratory air currents or static electricity during weighing can aerosolize the compound, leading to severe ocular irritation (H319). Indirect venting prevents direct particulate ingress while mitigating lens fogging.

  • Respiratory & Engineering Controls (Chemical Fume Hood):

    • The Protocol: All open-container handling must occur within a certified chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm).

    • The Causality: Relying solely on an N95 respirator is a secondary defense. The primary defense against H335 (respiratory irritation) is source containment. The fume hood actively draws aerosolized dust away from the operator's breathing zone, satisfying OSHA's hierarchy of controls.

  • Body Protection:

    • The Protocol: A fully buttoned, flame-resistant (FR) or 100% cotton lab coat, combined with full-length trousers and closed-toe, non-porous shoes.

Section 3: Step-by-Step Handling Protocols

Every experimental workflow must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are met.

Phase 1: Pre-Operational Preparation

  • Verify Engineering Controls: Check the fume hood monitor to ensure adequate airflow (≥100 fpm). Validation: Do not initiate work if the hood is in an alarm state or if the sash is above the certified working height.

  • Don PPE: Inspect nitrile gloves for micro-tears before donning. Put on the lab coat and secure all buttons. Don chemical splash goggles.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static wipe. Causality: Nitroaromatic powders are prone to static cling, which increases the risk of sudden aerosolization during transfer.

Phase 2: Execution (Weighing and Transfer)

  • Positioning: Place the 7-Nitrochroman-3-one container, weigh boat, and balance at least 6 inches inside the fume hood sash to ensure optimal capture velocity.

  • Transfer: Use a grounded, anti-static micro-spatula. Transfer the powder slowly to minimize dust generation.

  • Sealing: Immediately recap the primary container tightly. If transferring the weighed compound to a reaction vessel, do so entirely within the hood.

Phase 3: Decontamination and Doffing

  • Surface Cleaning: Wipe down the balance and hood surface with a disposable towel dampened with a compatible solvent (e.g., ethanol or isopropanol), followed by a secondary water wipe.

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Dispose of gloves in a designated hazardous solid waste bin.

  • Hygiene: Wash hands immediately with soap and water.

Section 4: Emergency Response & Waste Logistics
  • Spill Management: In the event of a solid spill outside the fume hood, do NOT dry sweep. Dry sweeping aerosolizes the toxic dust. Instead, gently cover the spill with damp absorbent towels to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Waste Disposal: 7-Nitrochroman-3-one waste must not be mixed with incompatible chemicals (e.g., strong reducing agents). Collect all contaminated consumables (gloves, weigh boats, wipes) in a clearly labeled, sealable chemical waste bag. Liquid waste containing dissolved 7-Nitrochroman-3-one must be stored in a compatible, clearly labeled High-Density Polyethylene (HDPE) carboy for institutional hazardous waste incineration.

Section 5: Operational Workflow Visualization

HandlingWorkflow Assess Hazard Assessment (29 CFR 1910.132) PPE Don PPE (Nitrile, Goggles, Coat) Assess->PPE Hood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Action Handle 7-Nitrochroman-3-one (Weighing/Solubilization) Hood->Action Spill Spill Event? Action->Spill Clean Emergency Protocol (Damp Wipe, Contain) Spill->Clean Yes Normal Standard Decontamination (Solvent Wipe) Spill->Normal No Waste Hazardous Waste Disposal Clean->Waste Normal->Waste

Operational workflow and exposure control decision tree for handling 7-Nitrochroman-3-one.

References
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.[Link]

  • Protective Clothing and Ensembles. Centers for Disease Control and Prevention (CDC) / NIOSH.[Link]

Sources

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